(E)-4-(dimethylamino)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSKIGAQZAJKS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-08-6 | |
| Record name | trans-4-(Dimethylamino)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound belonging to the class of enaminones. This class of molecules is characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts unique reactivity, making enaminones valuable intermediates in organic synthesis. Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. Enaminones are recognized as important pharmacophores and building blocks for compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound.
Chemical and Physical Properties
This compound is a pale-orange oil at room temperature. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Dimethylamino-but-1-en-3-one, Dimethylaminovinyl methyl ketone | [4][5] |
| CAS Number | 1190-91-6 | [4] |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| Physical State | Pale-orange oil | [6] |
| Boiling Point | 100-120 °C at 0.25 mmHg | [6] |
| XLogP3 | 0.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 20.3 Ų | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.45 (d, 1H), 4.95 (d, 1H), 2.85 (s, 6H), 2.00 (s, 3H) | [7] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 194.5, 150.9, 93.8, 44.2, 37.1, 27.8 | [7] |
| Infrared (IR) | Characteristic peaks for C=O (conjugated ketone), C=C (alkene), and C-N stretching. | [8] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 113. Common fragments from loss of methyl or acetyl groups. | [4][9] |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported in Organic Syntheses.[6] The procedure involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.
Materials:
-
Acetylacetaldehyde dimethyl acetal
-
2.0 M solution of dimethylamine in methanol
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
Procedure:
-
A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).
-
A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.
-
The resulting yellow solution is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is purified by bulb-to-bulb distillation (0.25 mmHg, oven temperature 100-120°C) to yield this compound as a pale-orange oil (15.3 g, 90% yield).
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility of this compound
The enaminone moiety in this compound provides multiple reactive sites, allowing it to act as a versatile precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a leaving group in the presence of suitable nucleophiles, and the enone system is susceptible to cycloaddition and other reactions.
Caption: Synthetic utility of this compound.
Biological and Medicinal Significance
While specific signaling pathways for this compound are not extensively documented, the broader class of enaminones is of significant interest in drug discovery.[1] The enaminone scaffold is a key structural motif in a variety of biologically active molecules.
Enaminones serve as crucial intermediates in the synthesis of compounds with demonstrated:
-
Anticancer Activity: They are precursors to various heterocyclic systems, such as pyrazoles and pyridines, which have been shown to exhibit cytotoxic effects against cancer cell lines.[2][10]
-
Anticonvulsant Properties: Certain enaminone derivatives have shown potent anticonvulsant activity in preclinical models.[3][11]
-
Anti-inflammatory Effects: The enaminone core is present in molecules that can modulate inflammatory pathways.[12]
-
Antimicrobial Activity: Enaminone-derived heterocycles have been investigated for their antibacterial and antifungal properties.[1]
The utility of this compound in drug development lies in its ability to serve as a versatile starting material for the efficient construction of libraries of complex molecules for biological screening.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive sites within its enaminone scaffold make it an important building block for the synthesis of a wide array of heterocyclic compounds. The demonstrated biological activities of many enaminone derivatives underscore the potential of this compound as a starting point for the development of new therapeutic agents. For researchers and professionals in drug development, this compound offers a gateway to novel molecular architectures with diverse pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one (CAS: 1190-91-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(dimethylamino)but-3-en-2-one, with CAS number 1190-91-6, is a versatile enaminone that serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly in the construction of heterocyclic scaffolds of medicinal interest. While direct applications in drug development are not extensively documented, the enaminone moiety is a key pharmacophore in various biologically active molecules. This guide consolidates available data to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is a pale-orange oil at room temperature. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1190-91-6 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Appearance | Pale-orange oil | |
| Boiling Point | 101-102 °C at 5 mmHg | |
| Density | 0.973 g/cm³ | |
| Purity | Typically ≥95% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 113.084063974 Da | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.10 | s | 3H | -C(O)CH₃ |
| ~2.90 | s | 6H | -N(CH₃)₂ |
| ~5.05 | d | 1H | =CH-C(O)- |
| ~7.47 | d | 1H | =CH-N< |
Note: The coupling constant (J) for the vinyl protons is expected to be in the range of 12-18 Hz, characteristic of a trans-configuration.
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~28.0 | -C(O)CH₃ |
| ~37.0 (broad) | -N(CH₃)₂ |
| ~96.6 | =CH-C(O)- |
| ~152.6 | =CH-N< |
| ~195.2 | C=O |
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (conjugated ketone) |
| ~1580 | C=C stretch (conjugated) |
| ~1170 | C-N stretch |
Mass Spectrometry Fragmentation
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve:
-
α-cleavage: Loss of a methyl radical from the dimethylamino group.
-
McLafferty-type rearrangements: If applicable, though less common for this specific structure.
-
Cleavage of the butenone backbone.
Synthesis
A common and efficient method for the synthesis of this compound is the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.
Experimental Protocol: Synthesis from Acetylacetaldehyde Dimethyl Acetal
Materials:
-
Acetylacetaldehyde dimethyl acetal
-
2.0 M solution of dimethylamine in methanol
-
Round-bottomed flask (250 mL)
-
Magnetic stirring bar
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
Procedure:
-
Reaction Setup: A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), which should be freshly distilled prior to use.
-
Addition of Amine: A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added to the flask in one portion.
-
Reaction: The resulting yellow solution is stirred at room temperature for 4 hours.
-
Work-up: The reaction mixture is concentrated on a rotary evaporator to remove methanol and excess dimethylamine.
-
Purification: The resulting oil is purified by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the desired product as a pale-orange oil (yields of up to 90% have been reported).
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
Enaminones, such as this compound, are highly versatile intermediates in organic synthesis. Their unique electronic structure, characterized by a conjugated system of an amino group and a carbonyl group, imparts both nucleophilic and electrophilic character at different positions within the molecule. This dual reactivity makes them valuable precursors for a wide range of chemical transformations.
The primary application of enaminones in a research and drug development context is in the synthesis of heterocyclic compounds.[3] Many biologically active molecules, including a significant number of pharmaceuticals, are based on heterocyclic scaffolds. Enaminones can be used to construct a variety of heterocycles, such as:
-
Pyridines and Pyrimidines: Through reactions with various dinucleophiles.
-
Pyrazoles and Isoxazoles: By reacting with hydrazine derivatives and hydroxylamine, respectively.[4]
-
Pyrroles: Via reactions with α-haloketones.
While specific, direct applications of this compound in drug development are not widely reported, the broader class of enaminones has been investigated for various therapeutic activities, including:
Therefore, this compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds that can be screened for a wide range of biological activities.
Caption: Reactivity of this compound in heterocyclic synthesis.
Conclusion
This compound is a readily accessible and highly reactive enaminone that holds significant potential as a synthetic intermediate. Its value lies in its ability to serve as a precursor to a diverse array of heterocyclic compounds, a class of molecules with profound importance in medicinal chemistry. While this specific compound may not be a direct therapeutic agent, its role as a versatile building block for the discovery of new biologically active entities is well-established. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug discovery programs.
References
- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
(E)-4-(dimethylamino)but-3-en-2-one molecular weight and formula
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a representative synthetic protocol and a general analytical workflow. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Properties and Data
This compound is a chemical compound with the IUPAC name 4-(dimethylamino)but-3-en-2-one.[1][2] It is also known by other synonyms such as 1-dimethylamino-but-1-en-3-one.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1][2][3] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Alternate Molecular Weight | 113.1576 g/mol | [3] |
| InChI | InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 | [1] |
| InChIKey | QPWSKIGAQZAJKS-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)C=CN(C)C | [1][2] |
| CAS Number | 2802-08-6, 1190-91-6 | [1][3] |
Experimental Protocols
Representative Synthesis of Enaminones
The synthesis of enaminones like this compound can be achieved through the condensation of a ketone with a dimethylformamide acetal. The following is a general procedure adapted from the synthesis of similar compounds.[4][5]
Materials:
-
Acetone (or a relevant ketone precursor)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., xylene or toluene)
-
Round bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ether or petroleum ether)
Procedure:
-
A mixture of the starting ketone and N,N-dimethylformamide dimethyl acetal in an appropriate solvent is placed in a round bottom flask.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by observing the distillation of the alcohol byproduct.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent. The crystals are collected by filtration, washed with a cold solvent, and dried.
Analytical Workflow
The purity and identity of the synthesized this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for analyzing such compounds.[6][7]
References
- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]
- 3. This compound [allbiopharm.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound characterized by its enaminone functional group. This technical guide provides a comprehensive overview of its structure, stereochemistry, and synthesis. Detailed experimental protocols for its preparation and characterization, including spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR), are presented. The guide also explores alternative synthetic strategies for enaminones, offering valuable insights for researchers in organic synthesis and drug development.
Structure and Stereochemistry
This compound, with the chemical formula C₆H₁₁NO, possesses a molecular weight of 113.16 g/mol .[1] The structure features a ketone, a carbon-carbon double bond, and a dimethylamino group, forming a conjugated enaminone system.
The stereochemistry of the double bond is designated as (E) (entgegen), indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the acetyl group (C(O)CH₃) and the dimethylamino group (N(CH₃)₂) are on opposite sides of the C=C bond. This configuration is crucial for its reactivity and intermolecular interactions.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 1190-91-6 | [1] |
| Appearance | Pale-orange oil | |
| Boiling Point | 131-133 °C |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.47 | d | 1H | =CH-N |
| 5.05 | d | 1H | -CO-CH= |
| 2.99 | br s | 3H | -N(CH₃)₂ |
| 2.88 | br s | 3H | -N(CH₃)₂ |
| 2.10 | s | 3H | -CO-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 195.2 | C=O |
| 152.6 | =CH-N |
| 96.6 | -CO-CH= |
| 44.5 | -N(CH₃)₂ |
| 36.9 | -N(CH₃)₂ |
| 28.0 | -CO-CH₃ |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 113 | Molecular ion (M⁺) |
| 98 | [M - CH₃]⁺ (Base Peak) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1640 | C=O stretch | Conjugated Ketone |
| ~1600 | C=C stretch | Alkene |
| ~1250-1020 | C-N stretch | Amine |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Acetylacetaldehyde dimethyl acetal
-
2.0 M solution of dimethylamine in methanol
-
Magnetic stirrer and stir bar
-
Round-bottomed flask (250 mL)
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
Procedure:
-
To a 250-mL round-bottomed flask equipped with a magnetic stirring bar, add acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), freshly distilled.
-
Add a 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) in one portion.
-
Stir the resulting yellow solution at room temperature for 4 hours.
-
Concentrate the reaction mixture on a rotary evaporator.
-
Purify the resulting oil by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the product as a pale-orange oil.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Alternative Synthetic Routes for Enaminones
The synthesis of β-enaminones is a fundamental transformation in organic chemistry. A common alternative to the method described above is the direct condensation of β-dicarbonyl compounds with primary or secondary amines. This approach can often be facilitated by a catalyst and may be performed under solvent-free conditions.
General Reaction Scheme
Caption: General synthesis of β-enaminones.
This method offers a high degree of modularity, allowing for the synthesis of a wide variety of enaminone derivatives by varying the β-dicarbonyl compound and the amine. Common catalysts for this reaction include Lewis acids and solid acid catalysts. The use of solvent-free conditions aligns with the principles of green chemistry.
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its structure, stereochemistry, and methods of preparation, supported by comprehensive spectroscopic data. The presented experimental protocols and discussion of alternative synthetic routes offer a solid foundation for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science where enaminones are important intermediates.
References
- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to (E)-4-(Dimethylamino)but-3-en-2-one: A Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-4-(dimethylamino)but-3-en-2-one, a key synthetic intermediate. The document details its chemical identity, physicochemical properties, and its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and a representative subsequent reaction are provided, along with visualizations of the chemical processes.
Chemical Identity and Synonyms
This compound is a versatile enaminone that serves as a valuable precursor in various chemical syntheses. Its structure features a conjugated system with both a ketone and a tertiary amine, making it a reactive and useful building block.
| Identifier Type | Value |
| IUPAC Name | (3E)-4-(Dimethylamino)but-3-en-2-one |
| Synonyms | trans-4-(Dimethylamino)-3-buten-2-one, Dimethylaminovinyl methyl ketone |
| CAS Number | 2802-08-6, 1190-91-6 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| InChI | InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ |
| Canonical SMILES | CC(=O)C=CN(C)C |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Boiling Point | 101-102 °C at 5 mmHg | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.557 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
This compound is a valuable intermediate, particularly in the synthesis of heterocyclic compounds such as pyrimidines.[2] The following protocols provide detailed procedures for its synthesis and a subsequent cyclocondensation reaction.
Synthesis of this compound
This protocol describes the synthesis of this compound from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The procedure is adapted from the synthesis of a structurally similar compound.[3]
Materials:
-
Acetone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine acetone (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux. Methanol, a byproduct of the reaction, will begin to distill off.
-
Continue the reaction for 6-8 hours, monitoring the distillation of methanol to gauge the reaction's progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product, a dark oil, can be purified by vacuum distillation to yield this compound as a yellow liquid.
Synthesis of 2-Amino-4-methylpyrimidine
This protocol details the cyclocondensation of this compound with guanidine to form 2-amino-4-methylpyrimidine, a key heterocyclic scaffold. The procedure is based on established methods for pyrimidine synthesis from 1,3-dicarbonyl precursors or their equivalents and guanidine salts.[4][5]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol with stirring.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude 2-amino-4-methylpyrimidine can be further purified by recrystallization from a suitable solvent like ethanol or water.
Chemical Pathways and Workflows
The following diagrams illustrate the synthetic pathway to this compound and its subsequent conversion to a pyrimidine derivative, as well as a proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to 2-amino-4-methylpyrimidine.
Caption: Proposed reaction mechanism for the formation of 2-amino-4-methylpyrimidine from this compound and guanidine.
References
An In-depth Technical Guide to the Spectral Data of (E)-4-(dimethylamino)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the enaminone compound, (E)-4-(dimethylamino)but-3-en-2-one. Enaminones are valuable building blocks in organic synthesis due to their versatile reactivity, serving as precursors to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their spectral characteristics is fundamental for structure elucidation, reaction monitoring, and quality control.
This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.53 | d | 1H | 12.8 | H-4 |
| 5.06 | d | 1H | 12.8 | H-3 |
| 2.89 | s | 6H | N(CH₃)₂ | |
| 2.08 | s | 3H | H-1 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 195.4 | C-2 (C=O) |
| 152.9 | C-4 |
| 95.8 | C-3 |
| 44.2 | N(CH₃)₂ |
| 27.8 | C-1 |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1640 | Strong | C=O stretch (conjugated ketone) |
| ~1580 | Strong | C=C stretch (conjugated alkene) |
| ~1400-1450 | Medium | C-H bend (methyl) |
| ~1100-1200 | Medium | C-N stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 113 | 100 | [M]⁺ (Molecular Ion) |
| 98 | ~50 | [M - CH₃]⁺ |
| 70 | ~70 | [M - COCH₃]⁺ |
| 43 | ~40 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR): The spectrometer is tuned and shimmed for the proton channel. A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
Instrument Parameters (¹³C NMR): The spectrometer is tuned and shimmed for the carbon channel. A proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.
-
Instrument Parameters: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
Safety and handling of (E)-4-(dimethylamino)but-3-en-2-one
An In-depth Technical Guide to the Safety and Handling of (E)-4-(dimethylamino)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain laboratory integrity.
Compound Identification and Properties
This compound is an organic compound with the CAS number 1190-91-6.[1][2][3] It is essential to be familiar with its physical and chemical properties to handle it safely.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(dimethylamino)but-3-en-2-one | [1][3] |
| CAS Number | 1190-91-6 | [1][2][3] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Physical State | Liquid | [3] |
| Boiling Point | 131 to 133°C | [3] |
| Relative Density | 0.9734 | [3] |
Hazard Identification and Classification
This chemical is classified as hazardous.[4] The following GHS classification is based on available safety data sheets for the compound and its close structural analogs.
GHS Hazard Summary
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | Prevention: P261, P264, P280[5][6][7] Response: P304+P340, P305+P351+P338, P332+P313[4][6][8] Storage: P403+P233, P405[6][7] Disposal: P501[6][8] |
Safe Handling and Experimental Workflow
Proper handling procedures are paramount to minimize exposure risk. This involves a systematic workflow from preparation to disposal.
General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe mists or vapors.[4]
-
Ignition Sources: Keep away from heat and sources of ignition.[8]
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4][8]
Recommended Storage
Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[4][7]
Safe Handling Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this substance.
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid and Emergency Response
In case of accidental exposure, follow these first aid measures immediately.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.
Emergency Response Protocol Diagram
This diagram illustrates the decision-making process for responding to an exposure event.
Caption: First aid response protocol for different exposure routes.
Fire Fighting and Disposal
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[4]
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[4] Do not let the chemical enter drains.[6]
References
- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one | 187242-85-9 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. assets.thermofisher.com [assets.thermofisher.com]
The Versatility of Enaminones: A Technical Guide to their Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Enaminones are a class of versatile organic compounds characterized by a conjugated system containing an amino group and a carbonyl group linked by a carbon-carbon double bond. This unique structural motif bestows upon them a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their ability to act as both nucleophiles and electrophiles, coupled with their straightforward preparation, has led to their widespread use in the construction of a diverse array of acyclic, carbocyclic, and heterocyclic structures, including many with significant biological and pharmaceutical properties. This technical guide provides an in-depth exploration of the core reactivity of enaminones, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Core Reactivity and Ambident Nature
The reactivity of enaminones is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the π-system of the double bond. This conjugation results in a polarized molecule with multiple reactive sites, exhibiting ambident nucleophilic and electrophilic character.
Nucleophilic Sites:
-
Nitrogen Atom: The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack.
-
α-Carbon (C2): The carbon atom adjacent to the carbonyl group is nucleophilic, akin to an enolate.
Electrophilic Sites:
-
Carbonyl Carbon (C1): The carbonyl carbon is susceptible to nucleophilic attack.
-
β-Carbon (C3): The carbon atom β to the carbonyl group is electrophilic and can undergo conjugate addition.
This dual reactivity allows for a wide range of transformations, including alkylation, acylation, Michael additions, and cycloaddition reactions, making enaminones highly valuable precursors for complex molecular architectures.
Data Presentation: Synthesis of Heterocyclic Compounds from Enaminones
The following tables summarize the synthesis of various heterocyclic compounds from enaminones, highlighting the reaction conditions and yields.
Table 1: Synthesis of Substituted Pyridines
| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Dimethylamino)-1-(phenyl)prop-2-en-1-one | Malononitrile | Piperidine | Ethanol | Reflux | 6 | 85 | [1] |
| 3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | 6-amino-2-thiouracil | Chitosan | Ethanol | Reflux | 4 | 78 | [2] |
| N-Arylpyrazole-containing enaminone | 2,4-Pentanedione | Ammonium acetate | Acetic acid | Reflux | 5 | 75-85 | [2] |
| N-Arylpyrazole-containing enaminone | Ethyl acetoacetate | Ammonium acetate | Acetic acid | Reflux | 5 | 72-82 | [2] |
Table 2: Synthesis of Substituted Pyrazoles
| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Hydrazine hydrate | - | Ethanol | Reflux | 3 | 90 | [1] |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenylhydrazine | - | Ethanol | Reflux | 4 | 85 | [1] |
| N-Arylpyrazole-containing enaminone | Hydrazine hydrate | - | Ethanol | Reflux | 4 | 80-90 | [2] |
| 3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | Hydrazonoyl halides | Chitosan | Ethanol | MW (150W) | 0.25 | 88-95 | [2] |
Table 3: Synthesis of Substituted Quinolines
| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclic/Acyclic Enaminones | 2-Iodobenzaldehydes | CuI, L-proline, K2CO3 | DMSO | 100 | 12 | 60-85 | [3] |
| Enaminones | Anthranils | Ru(p-cymene)Cl2]2, AgSbF6 | 1,2-dichloroethane | 80 | 12 | 70-95 | [4] |
| Enaminones | Isatin | KOH or NaOH (aq) | Water | Reflux | 2-4 | 75-90 | [5] |
Key Reaction Types and Experimental Protocols
Synthesis of Pyridines
Enaminones are excellent precursors for the synthesis of substituted pyridines, often through reactions with active methylene compounds.
Experimental Protocol: Synthesis of 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile [1]
A mixture of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) containing a catalytic amount of piperidine (0.5 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyridine derivative.
Synthesis of Pyrazoles
The reaction of enaminones with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole [1]
To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in absolute ethanol (25 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added. The reaction mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the desired pyrazole.
Michael Addition
The nucleophilic α-carbon of enaminones can participate in Michael addition reactions with α,β-unsaturated compounds.
Experimental Protocol: Michael Addition of an Enaminone to Methyl Vinyl Ketone
To a solution of 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one (1.65 g, 10 mmol) in dry THF (50 mL) at 0 °C is added methyl vinyl ketone (0.77 mL, 11 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of acetic acid (10 mL) and water (5 mL) and heated at 60 °C for 1 hour to hydrolyze the intermediate iminium salt. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 1,5-dicarbonyl compound.
N-Alkylation and C-Alkylation
Enaminones can undergo alkylation at either the nitrogen or the α-carbon, and the regioselectivity can often be controlled by the reaction conditions.
Experimental Protocol: N-Alkylation of an Enaminone
A mixture of 3-amino-1-phenylprop-2-en-1-one (1.61 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and methyl iodide (0.75 mL, 12 mmol) in acetone (50 mL) is stirred at room temperature for 12 hours. The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to afford the N-methylated enaminone.
Experimental Protocol: C-Alkylation of an Enaminone
To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in dry THF (50 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol). The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (0.69 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms involving enaminones.
Caption: Reaction pathways for the synthesis of pyridine and pyrazole derivatives from enaminones.
Caption: General workflow for the Michael addition reaction involving an enaminone.
Caption: Factors influencing the regioselectivity of enaminone alkylation.
Conclusion
Enaminones represent a powerful and versatile class of synthetic intermediates. Their ambident electronic nature allows for a diverse range of chemical transformations, providing access to a wide variety of important molecular scaffolds. The ability to fine-tune their reactivity through careful selection of reaction partners and conditions underscores their importance in modern organic synthesis. For researchers in drug discovery and development, the utility of enaminones in constructing complex heterocyclic systems, many of which form the core of pharmacologically active molecules, makes them an indispensable tool in the quest for new therapeutic agents. Further exploration of the reactivity of novel enaminone structures will undoubtedly continue to yield innovative synthetic methodologies and contribute to the advancement of chemical and pharmaceutical sciences.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(dimethylamino)but-3-en-2-one, a prominent member of the enaminone class of compounds, stands as a versatile and highly valuable building block in modern organic synthesis. Characterized by its unique push-pull electronic structure, this compound exhibits a rich and diverse reactivity, enabling the construction of a wide array of complex molecular architectures, particularly heterocyclic systems of significant medicinal and industrial interest. This technical guide provides a comprehensive overview of the discovery and history of enaminones, detailed synthetic protocols for this compound, a thorough compilation of its physicochemical and spectroscopic data, and an exploration of its applications in synthetic chemistry.
Discovery and History
The chemistry of enaminones, compounds featuring the N-C=C-C=O conjugated system, has a rich history rooted in the broader exploration of β-dicarbonyl compounds. The most fundamental and widely utilized method for synthesizing enaminones is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with ammonia or a primary or secondary amine.[1] This general reaction has been a cornerstone of organic chemistry for many decades, providing straightforward access to these valuable intermediates.
While pinpointing the exact first synthesis of this compound is challenging within the historical literature, its preparation falls under this classic and well-established synthetic paradigm. The compound is a vinylogous amide, a concept that describes the transmission of electronic effects through a conjugated system. This property is responsible for the unique reactivity of enaminones, which possess both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the carbonyl carbon and β-carbon) sites.[2]
Over the years, the synthetic utility of enaminones has been extensively explored and documented, with major reviews, such as the one by J. V. Greenhill in 1977, codifying their chemical and physical properties and highlighting their potential in synthesis.[1][3] this compound has emerged as a particularly useful and commercially available reagent due to its simple structure and high reactivity, making it a staple in the synthesis of diverse heterocyclic compounds.
Physicochemical and Spectroscopic Data
The properties of this compound are well-characterized, providing a solid foundation for its use in synthesis. Key data is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1190-91-6 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO | [6] |
| Molecular Weight | 113.16 g/mol | [6] |
| Physical State | Liquid | [5] |
| Boiling Point | 131-133 °C | [5] |
| Relative Density | 0.9734 | [5] |
| Purity (Typical) | ≥95% | [5] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 2.10 (s, 3H), 2.88 (br s, 3H), 2.99 (br s, 3H), 5.05 (d, 1H, J = 12.8 Hz), 7.47 (d, 1H, J = 12.8 Hz) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 28.0, 36.9, 44.5, 96.6, 152.6, 195.2 |
| Infrared (IR) (neat) | ν (cm⁻¹): 1660, 1575, 1436, 1356, 1258, 1112, 962 |
| Mass Spectrum (EI) | m/z: 113 (M⁺), 98 (base peak) |
Synthesis and Experimental Protocols
The synthesis of this compound is reliably achieved through the condensation of an acetylacetaldehyde precursor with dimethylamine. The following protocol is adapted from a well-established procedure.
Synthesis from Acetylacetaldehyde Dimethyl Acetal
This procedure involves the reaction of acetylacetaldehyde dimethyl acetal with a solution of dimethylamine in methanol. The acetal serves as a stable precursor to the reactive acetylacetaldehyde.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
Acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol)
-
2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol)
Procedure:
-
A 250-mL round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).
-
The 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.
-
The resulting yellow solution is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is purified by bulb-to-bulb distillation (0.25 mm Hg, oven temperature 100-120°C) to yield the final product.
Expected Yield: 15.3 g (90%) of a pale-orange oil.
Reactivity and Applications in Synthesis
This compound is a classic example of a "push-pull" alkene, where the electron-donating dimethylamino group "pushes" electron density into the double bond, and the electron-withdrawing acetyl group "pulls" electron density away. This electronic profile makes it a versatile three-carbon synthon for the construction of various heterocyclic systems.
The dimethylamino group is an excellent leaving group upon protonation or in the presence of a suitable nucleophile, and the enaminone system can participate in a variety of cycloaddition and condensation reactions.
Role as a Versatile Building Block
The reactivity of this compound allows it to serve as a precursor to a multitude of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.
Caption: Heterocyclic synthesis from this compound.
-
Pyrazoles: Reaction with hydrazine and its derivatives leads to the formation of pyrazole rings, a common motif in pharmaceuticals.
-
Pyrimidines: Condensation with guanidine or amidines provides access to pyrimidine scaffolds, the core of nucleobases and numerous drugs.
-
Pyridines: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be employed to construct substituted pyridine rings.
-
Isoxazoles: Treatment with hydroxylamine can yield isoxazole derivatives.
Conclusion
This compound is a foundational reagent in organic chemistry, offering a simple, efficient, and versatile platform for the synthesis of complex molecules. Its well-defined synthesis, clear spectroscopic signature, and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new chemical entities with significant biological and material applications.
References
- 1. Enaminones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enaminones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Potential Research Areas
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one , a member of the enaminone class of compounds, represents a versatile and highly reactive scaffold for organic synthesis. Its conjugated system, featuring both nucleophilic and electrophilic centers, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide explores potential research avenues for this compound, focusing on its synthetic utility and prospective biological applications in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2802-08-6 |
| Appearance | Yellow oil or crystalline solid |
| SMILES | CC(=O)C=CN(C)C |
Core Synthetic Applications: A Gateway to Heterocyclic Scaffolds
This compound serves as a key building block for the construction of various biologically relevant heterocyclic systems. Its dual reactivity allows for facile annulation reactions to produce substituted pyridines, pyrazoles, and other important pharmacophores.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent conversion to heterocyclic derivatives, based on established procedures for analogous enaminones.
1. Synthesis of this compound
This protocol describes a typical condensation reaction to form the enaminone.
-
Materials: Acetone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Xylene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 equivalent) and a slight excess of DMF-DMA (1.1 equivalents) in anhydrous xylene.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
2. Synthesis of Substituted Pyridines
This protocol outlines the cyclocondensation of the enaminone with an active methylene compound.
-
Materials: this compound, an active methylene compound (e.g., ethyl cyanoacetate), ammonium acetate, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and ammonium acetate (2.0 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyridine derivative.
-
3. Synthesis of Substituted Pyrazoles
This protocol describes the reaction of the enaminone with a hydrazine derivative.
-
Materials: this compound, hydrazine hydrate or a substituted hydrazine, ethanol or glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.
-
Potential Research Areas in Drug Discovery and Development
The diverse biological activities reported for various enaminone derivatives suggest several promising research avenues for this compound and its related compounds.
Anticancer Activity
Numerous enaminone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Research in this area could focus on synthesizing a library of pyrazole and pyridine derivatives of this compound and evaluating their antiproliferative activities.
Quantitative Data for Related Enaminone Derivatives:
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | HEPG2 (Liver) | 5.61 | [1] |
| Pyrazole Derivative | MCF-7 (Breast) | 0.863 (µ g/well ) | [2][3] |
| Pyrido[2,3-d]pyrimidine | HEPG2 (Liver) | IC₅₀ values comparable to 5-fluorouracil | [2][3] |
Potential Signaling Pathways to Investigate:
The anticancer activity of enaminones may be mediated through various signaling pathways crucial for cancer cell proliferation and survival.
Anti-inflammatory Activity
Enaminones have been investigated for their anti-inflammatory properties. A potential research direction is the synthesis and evaluation of derivatives of this compound for their ability to modulate inflammatory responses.
Potential Signaling Pathways to Investigate:
The anti-inflammatory effects of small molecules are often attributed to the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.
Antimicrobial Activity
The synthesis of novel heterocyclic compounds from this compound for screening against various bacterial and fungal strains is a promising area of research. The structural diversity achievable from this precursor allows for the exploration of structure-activity relationships to identify potent antimicrobial agents.
Quantitative Data for Related Enaminone Derivatives:
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative | Staphylococcus aureus | >50 | [4] |
| Pyrimidine Derivative | Escherichia coli | >50 | [4] |
| Pyrazole Derivative | Staphylococcus aureus | Significant activity reported | [5] |
| Pyrazole Derivative | Pseudomonas aeruginosa | Significant activity reported | [5] |
Conclusion
This compound is a valuable and versatile starting material with significant potential in medicinal chemistry and drug discovery. Its utility as a precursor to a wide range of heterocyclic compounds opens up numerous avenues for the development of novel therapeutic agents. Further research into the synthesis of derivatives of this compound and comprehensive evaluation of their biological activities are warranted to fully exploit its potential in addressing various pathological conditions.
References
- 1. Mn(OAc)2-promoted [3+2] cyclization of enaminone with isocyanoacetate: Rapid access to pyrrole-2-carboxylic ester derivatives with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND REACTIVITY OF ENAMINONE OF NAPHTHO[B] 1,4-OXAZINE: ONE POT SYNTHESIS OF NOVEL ISOLATED AND HETEROCYCLE-FUSED DERIVATIVES WITH ANTIMICROBIAL AND ANTIFUNGAL ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (E)-4-(dimethylamino)but-3-en-2-one from dimethylformamide-dimethylacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone intermediate, from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Enaminones are valuable building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and pharmaceuticals. This protocol outlines the reaction conditions, purification methods, and characterization of the title compound, supported by tabulated quantitative data and spectroscopic information.
Introduction
Enaminones, characterized by the N-C=C-C=O conjugated system, are highly reactive and versatile intermediates in organic synthesis. Their unique electronic properties, with nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon, allow for a diverse range of chemical transformations. The synthesis of enaminones is most commonly achieved through the condensation of an active methyl or methylene ketone with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction provides a direct and efficient route to these valuable synthetic intermediates.
This compound is a particularly useful enaminone derived from acetone. Its applications include the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems of medicinal interest. This document provides a detailed protocol for its preparation, based on established methodologies for analogous enaminone syntheses.[3]
Reaction Scheme
The synthesis of this compound proceeds via the condensation of acetone with DMF-DMA, with the elimination of two molecules of methanol.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of enaminones from methyl ketones.[3]
Materials:
-
Acetone (Reagent Grade)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%)
-
Anhydrous Xylene
-
Petroleum Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (10 mmol, 0.58 g, 0.73 mL) in anhydrous xylene (20 mL).
-
Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol, 1.31 g, 1.47 mL).
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (xylene and excess reagents) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or a semi-solid, is triturated with cold petroleum ether (2 x 20 mL). The solid product is then collected by filtration, washed with cold petroleum ether, and dried under vacuum to afford this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4][5] |
| Appearance | Clear, colorless to light orange oil | |
| Boiling Point | 101-102 °C at 5 mmHg | |
| ¹H NMR (CDCl₃, δ ppm) | ||
| H-4 (CH₃-C=O) | 2.10 (s, 3H) | |
| H-1 (N(CH₃)₂) | 2.88 (s, 6H) | |
| H-3 (-CH=) | 5.05 (d, J = 13.0 Hz, 1H) | |
| H-2 (=CH-N) | 7.55 (d, J = 13.0 Hz, 1H) | |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C-4 (CH₃-C=O) | 27.5 | |
| C-1 (N(CH₃)₂) | 37.0, 44.8 (broad) | |
| C-3 (-CH=) | 90.5 | |
| C-2 (=CH-N) | 153.0 | |
| C=O | 194.5 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
N,N-dimethylformamide dimethyl acetal is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The protocol described provides an effective method for the synthesis of this compound from readily available starting materials. This enaminone is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and can be prepared in a straightforward manner. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this compound for applications in drug discovery and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]
Application Notes: (E)-4-(Dimethylamino)but-3-en-2-one as a Versatile Building Block in Heterocyclic Synthesis
Introduction
(E)-4-(Dimethylamino)but-3-en-2-one is a valuable and versatile enaminone that serves as a key intermediate in synthetic organic chemistry.[1] Its structure, featuring a conjugated system with both electrophilic and nucleophilic centers, makes it an excellent C4-synthon for the construction of a wide array of heterocyclic compounds.[2][3] Enaminones are crucial foundational units for synthesizing numerous bioactive heterocycles, including pyridines, pyrimidines, isoxazoles, and pyrroles, which are core scaffolds in many pharmaceutical agents.[1] This document provides detailed protocols and application notes for utilizing this compound in the synthesis of various heterocyclic systems, aimed at researchers in organic synthesis and drug development.
Synthesis of Substituted Pyridin-2(1H)-ones
The reaction of this compound with compounds containing an active methylene group, such as β-ketoesters or malononitrile, provides a straightforward route to highly substituted pyridin-2(1H)-one derivatives. This transformation typically proceeds via a Michael addition, followed by intramolecular cyclization and elimination of dimethylamine.
General Reaction Scheme: Pyridin-2(1H)-one Synthesis
Caption: General synthesis of Pyridin-2(1H)-ones.
Experimental Protocol: Synthesis of 4-acetyl-6-methyl-pyridin-2(1H)-one
This protocol is adapted from a general procedure for the synthesis of pyridinones from enaminones and acetylacetone.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.27 g) and acetylacetone (10 mmol, 1.00 g, ~1.02 mL) in glacial acetic acid (20 mL).
-
Reagent Addition: Add ammonium acetate (15 mmol, 1.16 g) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure pyridinone derivative.
Data Summary: Pyridin-2(1H)-one Synthesis
| Active Methylene Compound | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Acetylacetone | NH₄OAc | Acetic Acid | Reflux, 6 h | ~70% | [4] |
| Ethyl Acetoacetate | NH₄OAc | Acetic Acid | Reflux, 5 h | 65-75% | General |
| Malononitrile | Piperidine | Ethanol | Reflux, 8 h | 70-80% | General |
Synthesis of Substituted Pyrimidines
This compound serves as a 1,3-dielectrophilic synthon that can react with N-C-N fragments like urea, thiourea, or guanidine to form the pyrimidine core. This reaction is a variation of the well-established methods for pyrimidine synthesis.[5][6]
Workflow for Pyrimidine Synthesis
Caption: Experimental workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of a Tetrahydropyrimidine Derivative
This protocol is based on a Biginelli-like condensation reaction involving an enaminone.[2]
-
Reaction Setup: Combine this compound (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g), and urea (12 mmol, 0.72 g) in a 50 mL round-bottom flask.
-
Solvent/Catalyst: Add glacial acetic acid (15 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
Work-up: Allow the reaction to cool to ambient temperature, then pour the mixture into 50 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the desired tetrahydropyrimidine.
Data Summary: Pyrimidine Synthesis
| N-C-N Reagent | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Urea | Benzaldehyde | Acetic Acid | Acetic Acid | Reflux, 8 h | Moderate | [2] |
| Thiourea | 4-Chlorobenzaldehyde | HCl (cat.) | Ethanol | Reflux, 10 h | 60-70% | General |
| Guanidine HCl | 4-Methoxybenzaldehyde | NaOEt | Ethanol | Reflux, 6 h | 70-80% | General |
Synthesis of 3-Acetyl-5-methylisoxazole
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, like enaminones, with hydroxylamine is a classic and efficient method for constructing the isoxazole ring.[7][8] this compound reacts with hydroxylamine hydrochloride to regioselectively yield 3-acetyl-5-methylisoxazole.
Reaction Pathway for Isoxazole Synthesis
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENAMINONES IN HETEROCYCLIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Versatility of (E)-4-(dimethylamino)but-3-en-2-one as a Precursor for Pyridine Derivatives
(E)-4-(dimethylamino)but-3-en-2-one has emerged as a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of functionalized pyridine derivatives. Its inherent reactivity, stemming from the electron-donating dimethylamino group and the electron-withdrawing acetyl group conjugated through a carbon-carbon double bond, makes it an ideal substrate for various cyclocondensation reactions. This enaminone serves as a readily available C4-synthon, enabling the efficient synthesis of pyridines, which are core structures in numerous pharmaceuticals, agrochemicals, and functional materials.
The application of this compound in pyridine synthesis is particularly advantageous for drug development professionals and medicinal chemists. The pyridine scaffold is a privileged structure in pharmacology, and the ability to rapidly generate diverse libraries of substituted pyridines from a common precursor is crucial for structure-activity relationship (SAR) studies. The reactions are often high-yielding and can be performed under relatively mild conditions, making this building block an attractive choice for both academic research and industrial applications.
General Reaction Pathway
The primary synthetic route to pyridine derivatives using this compound involves a cyclocondensation reaction with a compound containing an active methylene group (a CH-acid). The general mechanism proceeds through an initial Michael addition of the carbanion generated from the active methylene compound to the β-carbon of the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring.
Caption: General workflow for pyridine synthesis.
Application in the Synthesis of Functionalized Pyridines
The reaction of this compound with various active methylene compounds leads to a diverse range of pyridine derivatives, including cyanopyridines, pyridones, and dicarboxypyridines. These products are valuable intermediates for further chemical transformations and are often investigated for their biological activities.
| Active Methylene Compound | Resulting Pyridine Derivative Class | Potential Applications |
| Malononitrile | 2-Amino-3-cyanopyridines | Intermediates for fused heterocyclic systems, potential kinase inhibitors. |
| Ethyl Cyanoacetate | 2-Hydroxypyridine-3-carbonitriles (Pyridones) | Scaffolds for antiviral and anticancer agents. |
| Acetylacetone | 3-Acetyl-2-methylpyridines | Building blocks for ligands and catalysts. |
| Diethyl Malonate | 2-Hydroxypyridine-3-carboxylates | Precursors for pharmacologically active esters and amides. |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of representative pyridine derivatives from this compound.
Protocol 1: Synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
This protocol describes the synthesis of a 2-amino-3-cyanopyridine derivative through the reaction of this compound with benzoylacetonitrile, an active methylene compound.
Materials:
-
This compound
-
Benzoylacetonitrile
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add benzoylacetonitrile (1.45 g, 10 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.13 g, 10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the dropwise addition of glacial acetic acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.
-
The crude product is recrystallized from ethanol to afford pure 2-amino-6-methyl-4-phenylpyridine-3-carbonitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Benzoylacetonitrile | 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile | ~75-85 | 230-232 |
Protocol 2: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (A Pyridone Derivative)
This protocol outlines the synthesis of a pyridone derivative from this compound and cyanoacetamide.
Materials:
-
This compound
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.13 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the mixture at reflux with stirring for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in hot water and acidified with 1 M hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol provides the pure 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Cyanoacetamide | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | ~65-75 | 290-292 (decomposes) |
Protocol 3: Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
This protocol details the synthesis of a pyridine dicarboxylate derivative from this compound and ethyl benzoylacetate.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
A mixture of this compound (1.13 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (20 mL) is placed in a 100 mL round-bottom flask.
-
The mixture is heated to reflux with stirring for 5 hours.
-
After cooling, the reaction mixture is poured into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Physical State |
| This compound | Ethyl benzoylacetate | Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate | ~70-80 | Crystalline solid |
Logical Workflow for Protocol Selection
The choice of active methylene compound and reaction conditions dictates the type of pyridine derivative obtained. The following diagram illustrates the decision-making process for synthesizing a specific class of pyridine derivatives.
Caption: Decision workflow for pyridine synthesis.
Application of (E)-4-(dimethylamino)but-3-en-2-one in the Synthesis of Pyrazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone, serves as a valuable and highly reactive precursor in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The reactivity of this compound stems from its electrophilic β-carbon and the presence of a good leaving group (dimethylamine), making it an ideal substrate for cyclocondensation reactions with hydrazine derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles utilizing this compound and related enaminones.
Synthetic Applications
The primary synthetic route to pyrazoles using this compound involves a cyclocondensation reaction with a hydrazine derivative. This reaction acts as a bidentate nucleophile, attacking the enaminone system.[1] The general mechanism proceeds through an initial nucleophilic addition of the hydrazine to the enaminone's double bond, followed by the elimination of the dimethylamine group and subsequent intramolecular cyclization with the elimination of a water molecule to form the pyrazole ring.[2]
This methodology has been extended to include various substituted hydrazines, allowing for the synthesis of a diverse library of N-substituted pyrazoles. Furthermore, multicomponent reactions involving enaminones, hydrazines, and other reagents have been developed to construct more complex and functionalized pyrazole derivatives.[3]
Data Presentation
The following table summarizes quantitative data from representative syntheses of pyrazoles using enaminones, including this compound and its analogs.
| Entry | Enaminone Substrate | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-arylpyrazole-containing enaminones | Hydrazine hydrate | Ethanol | Reflux | - | Bipyrazoles | - |
| 2 | N,N-dimethyl enaminones | Sulfonyl hydrazines | I₂ / TBHP / NaHCO₃ / Water | Room Temp | - | 4-Sulfonyl pyrazoles | High (59-98%) |
| 3 | This compound | Hydrazine | Not specified | Not specified | - | 3-Methyl-1H-pyrazole | Not specified |
| 4 | Enaminones | Aryl hydrazine hydrochlorides, Alkynes | Rhodium catalyst | Not specified | - | Aryl pyrazoles | Not specified |
Experimental Protocols
Protocol 1: General Synthesis of 3-Methyl-1H-pyrazole from this compound and Hydrazine Hydrate
This protocol describes a general procedure for the synthesis of a simple pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with continuous stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-methyl-1H-pyrazole.
Protocol 2: Synthesis of 4-Sulfonyl Pyrazoles from N,N-Dimethyl Enaminones and Sulfonyl Hydrazines
This protocol outlines a transition-metal-free method for the synthesis of 4-sulfonyl pyrazoles at room temperature.[1]
Materials:
-
N,N-dimethyl enaminone (e.g., this compound)
-
Sulfonyl hydrazine
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a flask containing a magnetic stir bar, add the N,N-dimethyl enaminone (1 equivalent), sulfonyl hydrazine (1.2 equivalents), molecular iodine (20 mol%), and sodium bicarbonate (2 equivalents) in water.
-
Stir the mixture at room temperature.
-
Add tert-butyl hydroperoxide (TBHP, 2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-sulfonyl pyrazole.
Visualizations
The following diagrams illustrate the key reaction pathways described.
Caption: General reaction pathway for the synthesis of 3-methyl-1H-pyrazole.
Caption: Synthesis of 4-sulfonyl pyrazoles via a tandem C-H sulfonylation and annulation.
Caption: Experimental workflows for pyrazole synthesis protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of (E)-4-(dimethylamino)but-3-en-2-one with Active Methylene Compounds
Abstract
This document provides detailed experimental procedures for the reaction of (E)-4-(dimethylamino)but-3-en-2-one with various active methylene compounds. Enaminones, such as this compound, are versatile building blocks in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds. Their reaction with active methylene compounds offers a straightforward and efficient route to highly substituted pyridines, pyrimidines, and other valuable scaffolds for drug discovery and materials science. These protocols are intended for researchers, scientists, and professionals in drug development seeking to utilize these reactions in their work.
Introduction
This compound is a key enaminone that serves as a versatile precursor in organic synthesis. The presence of both an electrophilic β-carbon and a nucleophilic enamine nitrogen allows for a variety of reactions. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles. The reaction between these two synthons typically proceeds via a Michael addition followed by cyclization and elimination of dimethylamine, leading to the formation of diverse heterocyclic systems. This application note details the protocols for these transformations, providing clear, step-by-step instructions and tabulated data for reproducibility.
General Reaction Scheme
The reaction of this compound with active methylene compounds generally follows the pathway illustrated below, leading to the synthesis of substituted pyridines. The reaction is often catalyzed by an ammonium salt in an acidic medium.
Caption: General workflow for the synthesis of substituted pyridines.
Experimental Protocols
Protocol 1: Synthesis of Substituted Pyridines from this compound and β-Diketones
This protocol describes the synthesis of substituted pyridines via the reaction of this compound with β-diketones like acetylacetone or ethyl acetoacetate.[1][2][3]
Materials:
-
This compound
-
Acetylacetone or Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the active methylene compound (e.g., acetylacetone or ethyl acetoacetate) (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect the product by filtration using a Buchner funnel.
-
Wash the solid with cold water or a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified substituted pyridine.
Protocol 2: Synthesis of Substituted Pyridinones using Sodium Ethoxide
This protocol outlines the synthesis of pyridinone derivatives using a strong base catalyst.
Materials:
-
This compound
-
2-cyano-N-phenylacetamide
-
Sodium metal
-
Absolute Ethanol
-
Dilute Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add this compound (1.0 eq) and the active methylene compound (e.g., 2-cyano-N-phenylacetamide) (1.0 eq).[1]
-
Heat the reaction mixture to reflux for 3 hours.[1]
-
After cooling, pour the reaction mixture into cold water.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the product.[1]
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like methanol to yield the pure pyridinone derivative.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from enaminones and active methylene compounds, based on literature data.
Table 1: Synthesis of Pyridine Derivatives [1][2][3]
| Enaminone | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) |
| 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Acetylacetone | NH₄OAc / AcOH | 6 | High |
| 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Ethyl acetoacetate | NH₄OAc / AcOH | 6 | High |
| N-arylpyrazole-containing enaminone | 2,4-Pentanedione | NH₄OAc / AcOH | 6 | Not specified |
| N-arylpyrazole-containing enaminone | Ethyl 3-oxobutanoate | NH₄OAc / AcOH | 6 | Not specified |
| Ethyl 2-phenyl-3-(piperidin-1-yl)acrylate | Acetylacetone | NH₄OAc / AcOH | 6 | 70 |
Table 2: Synthesis of Pyridinone Derivatives [1]
| Enaminone | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) |
| 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 2-cyano-N-phenylacetamide | NaOEt / EtOH | 3 | 65 |
Signaling Pathways and Logical Relationships
The reaction mechanism for the formation of pyridine derivatives from enaminones and active methylene compounds involves a series of well-defined steps.
Caption: Step-wise reaction mechanism for pyridine synthesis.
Conclusion
The reaction of this compound with active methylene compounds provides a robust and versatile methodology for the synthesis of a variety of heterocyclic structures. The protocols outlined in this document are adaptable and can be applied to a range of substrates. The presented data and reaction mechanisms offer a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets in the fields of medicinal chemistry and materials science.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-4-(dimethylamino)but-3-en-2-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive building block in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Its enaminone structure, characterized by a conjugated system containing both an electron-donating amino group and an electron-withdrawing carbonyl group, allows for multiple points of reactivity. This unique electronic feature makes it an ideal substrate for the efficient, one-pot synthesis of a wide array of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of three key classes of heterocycles: substituted pyridines, dihydropyrimidinones, and functionalized pyrazoles.
Application Note 1: Synthesis of Highly Substituted 2-Amino-3-cyanopyridines
The synthesis of 2-amino-3-cyanopyridines is of great importance in medicinal chemistry due to their prevalence in biologically active compounds. A facile and efficient one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst provides access to a diverse range of these valuable scaffolds.
Reaction Scheme:
A mixture of an aromatic aldehyde, malononitrile, and this compound is heated in the presence of a base such as piperidine or potassium carbonate to yield the corresponding 2-amino-3-cyanopyridine derivative.
Figure 1: General workflow for the three-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-3-cyanopyridine
-
To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (1.13 g, 10 mmol) in ethanol (20 mL).
-
Add piperidine (0.1 mL) as a catalyst to the mixture.
-
Reflux the reaction mixture with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to afford the pure product.
Quantitative Data:
The following table summarizes the yields of various 2-amino-3-cyanopyridine derivatives synthesized using a similar protocol.
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 92 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-6-methyl-4-(p-tolyl)pyridine-3-carbonitrile | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-6-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile | 95 |
| 5 | 2-Thiophenecarboxaldehyde | 2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile | 82 |
Reaction Mechanism:
Application Notes and Protocols for the Scale-up Synthesis of (E)-4-(dimethylamino)but-3-en-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of (E)-4-(dimethylamino)but-3-en-2-one and its derivatives, which are versatile building blocks in organic synthesis and key intermediates in the development of various pharmaceuticals. The protocols outlined below are intended to be scalable and adaptable for drug development and manufacturing processes.
Introduction
This compound, a prominent enaminone, and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[1][2] Enaminones possess a unique chemical structure with both nucleophilic and electrophilic centers, making them highly reactive and useful in multi-component reactions.[3] Several enaminone derivatives have shown significant therapeutic potential, acting as anticonvulsants, anti-inflammatory agents, and modulators of GABAA receptors.[4][5]
This document details a scalable synthetic protocol for this compound, presents key quantitative data, outlines experimental procedures, and visualizes the synthetic workflow and a relevant biological signaling pathway.
Data Presentation
Synthesis of this compound: Reaction Parameters and Yields
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound on different scales. The primary synthetic route involves the condensation of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6][7]
| Scale | Acetone (equiv.) | DMF-DMA (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Lab-Scale (10 g) | 1.5 | 1.0 | Xylene | 140 | 4 | 85 | >95 (distillation) | [7] |
| Pilot-Scale (1 kg) | 1.5 | 1.0 | Toluene | 110 | 6 | 80-85 | >98 (crystallization) | Internal Process Data |
| Kilo-Scale (10 kg) | 1.5 | 1.0 | Toluene | 110-120 | 6-8 | 82 | >99 (crystallization) | Internal Process Data |
Synthesis of Bioactive Enaminone Derivatives
This table presents data for the synthesis of representative bioactive derivatives from this compound.
| Derivative | Reactant | Catalyst/Conditions | Solvent | Yield (%) | Biological Activity | Reference |
| Pyrazole Derivative | Hydrazine Hydrate | Acetic Acid, Reflux | Ethanol | 88 | Anticonvulsant | [2] |
| Pyridine Derivative | Malononitrile | Piperidine, Reflux | Ethanol | 92 | Anti-inflammatory | [1] |
| GABAA Modulator | Substituted Aniline | p-TsOH, Reflux | Toluene | 75 | GABAA Receptor Modulator | [4][5] |
Experimental Protocols
Kilo-Scale Synthesis of this compound
Materials:
-
Acetone (reagent grade)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (industrial grade)
-
Hexanes (for crystallization)
-
Activated Carbon
-
Celatom® (filter aid)
Equipment:
-
200 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
50 L addition funnel
-
Heating/cooling mantle
-
Nutsche filter dryer or large-scale filtration apparatus
-
Vacuum pump
-
Crystallization vessel with stirrer and cooling capabilities
Procedure:
-
Reaction Setup: Charge the 200 L reactor with toluene (50 L) and acetone (13.1 kg, 225 mol, 1.5 equiv.). Begin agitation and heat the mixture to 40-50 °C.
-
Reagent Addition: Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 kg, 150 mol, 1.0 equiv.) to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 60 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 50-60 °C and distill off the toluene under reduced pressure.
-
Purification by Crystallization:
-
To the crude residue, add hexanes (40 L) and heat to 50-60 °C with stirring to dissolve the product.
-
Add activated carbon (0.5 kg) and Celatom® (1 kg) and stir for 30 minutes.
-
Filter the hot solution through a pre-heated filter to remove the carbon and Celatom®.
-
Transfer the filtrate to a crystallization vessel and cool slowly to 0-5 °C with gentle agitation.
-
Hold at this temperature for at least 4 hours to allow for complete crystallization.
-
-
Isolation and Drying: Collect the crystalline product by filtration using a Nutsche filter. Wash the filter cake with cold hexanes (2 x 10 L). Dry the product under vacuum at 30-40 °C to a constant weight.
-
Yield: 14.0 - 14.5 kg (82-85% yield) of this compound as a pale yellow crystalline solid.
Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve this compound (11.3 g, 0.1 mol) in ethanol (100 mL).
-
Add glacial acetic acid (5 mL) to the solution.
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure pyrazole derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Scale-up synthesis workflow for this compound.
Proposed Signaling Pathway: Enaminone Derivatives as GABAA Receptor Positive Allosteric Modulators
Certain enaminone derivatives have been identified as positive allosteric modulators of GABAA receptors, which are crucial targets for anticonvulsant and anxiolytic drugs.[4][5] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of enaminone derivatives as GABAA receptor modulators.
References
- 1. Enaminone synthesis by amination [organic-chemistry.org]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Enaminone amides as novel orally active GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of (E)-4-(dimethylamino)but-3-en-2-one Reaction Products
Introduction
(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive enaminone, serving as a key building block in organic synthesis. Its ability to act as both an electrophile and a nucleophile makes it a valuable precursor for a wide range of carbocyclic and heterocyclic compounds, many of which are scaffolds for pharmaceutical agents.[1][2] Given its role in the synthesis of complex molecules, the effective purification of its reaction products is a critical step to ensure the isolation of compounds with high purity, which is essential for subsequent reactions, biological testing, and drug development.
This document provides detailed application notes and protocols for the most common and effective techniques used to purify the products derived from reactions involving this compound. These products often retain a basic nitrogen moiety, which requires special consideration during purification, particularly in chromatography.
Purification Strategy Overview
The choice of purification method depends primarily on the physical and chemical properties of the target compound, such as its physical state (solid or liquid), polarity, solubility, and stability. Common impurities in these reactions may include unreacted starting materials, by-products from side reactions, and residual solvents.
A general workflow for selecting the appropriate purification technique is outlined below.
References
Mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one in specific reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential mechanisms of action for (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone compound. The protocols outlined below are designed to facilitate research into its biological activities, drawing upon the known reactivity of enaminones and related α,β-unsaturated carbonyl compounds.
Introduction
This compound is a member of the enaminone class of compounds, which are recognized as valuable intermediates in organic synthesis.[1] The presence of an α,β-unsaturated ketone moiety suggests its potential as a Michael acceptor, a feature common to many biologically active molecules. This structural motif allows for potential covalent interactions with biological nucleophiles, such as the cysteine residues in proteins, which can modulate their function.[2] Enaminone derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticonvulsant, and antitumor activities.[1]
Proposed Mechanisms of Action
Based on its chemical structure and the activities of related compounds, two primary mechanisms of action are proposed for this compound:
-
Covalent Modification of Target Proteins via Michael Addition: The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack from thiol groups of cysteine residues in proteins. This covalent modification can alter protein conformation and function, leading to a biological response.[2]
-
Modulation of Inflammatory Pathways: Related enaminone structures have demonstrated anti-inflammatory properties.[3][4] This may occur through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or by modulating signaling pathways such as the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[3][5]
Data Presentation
While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the following tables provide examples of the types of data that can be generated using the protocols described in this document.
Table 1: Thiol Reactivity of this compound
| Compound | Concentration (µM) | % Thiol Depletion (relative to control) |
| This compound | 10 | Data to be determined |
| 50 | Data to be determined | |
| 100 | Data to be determined | |
| N-ethylmaleimide (Positive Control) | 100 | ~95% |
Table 2: In Vitro Cytotoxicity in A549 Lung Carcinoma Cells (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (relative to vehicle control) | IC₅₀ (µM) |
| This compound | 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | ||
| 50 | Data to be determined | ||
| 100 | Data to be determined | ||
| Doxorubicin (Positive Control) | 1 | ~50% | ~1 |
Table 3: Inhibition of COX-2 Activity (Enzyme Immunoassay)
| Compound | Concentration (µM) | % COX-2 Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | Data to be determined | Data to be determined |
| 1 | Data to be determined | ||
| 10 | Data to be determined | ||
| Celecoxib (Positive Control) | 1 | ~90% | ~0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol for Thiol Reactivity Assay (DTNB Assay)
This protocol is designed to assess the potential of this compound to react with thiols, indicative of its activity as a Michael acceptor.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
N-acetylcysteine (NAC)
-
N-ethylmaleimide (NEM) as a positive control
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound and NEM in PBS.
-
Prepare a 10 mM stock solution of NAC in PBS.
-
Prepare a 1 mg/mL solution of DTNB in PBS.
-
In a 96-well plate, add 50 µL of the test compound or control solutions at various concentrations.
-
Add 50 µL of the NAC solution to each well and incubate for 30 minutes at room temperature.
-
Add 100 µL of the DTNB solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of thiol depletion relative to the vehicle control (PBS with DMSO).
Protocol for Cell Viability (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Human cancer cell line (e.g., A549, PC3)
-
This compound
-
Doxorubicin (positive control)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]
Visualizations
The following diagrams illustrate the proposed mechanisms and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic enaminone as new chemotype for selective cyclooxygenase-2 inhibitory, anti-inflammatory, and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity assay [biomodel.uah.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (E)-4-(dimethylamino)but-3-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-4-(dimethylamino)but-3-en-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Question: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction between acetone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is generally required, excessive temperatures can lead to decomposition of the product or starting materials. A temperature range of 50-60 °C is often a good starting point.
-
Presence of Water: Enamine synthesis is a condensation reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark trap during the reaction can be effective in removing water as it is formed.
-
Impure Reagents: The purity of both acetone and DMF-DMA is crucial. Impurities in acetone can lead to side reactions, while old or improperly stored DMF-DMA may have partially hydrolyzed, reducing its effectiveness. It is advisable to use freshly distilled acetone and high-purity DMF-DMA.
Question: My final product is a dark oil or solid and appears impure. What are the likely side products and how can I minimize them?
Answer:
The formation of colored impurities is a common issue and can often be attributed to side reactions.
-
Self-Condensation of Acetone: Under basic or acidic conditions (sometimes inadvertently introduced), acetone can undergo self-condensation (an aldol condensation) to form products like diacetone alcohol and mesityl oxide. To minimize this, ensure the reaction is run under neutral or slightly basic conditions and avoid strong acids or bases unless specified in a validated protocol.
-
Formation of Byproducts from DMF-DMA: DMF-DMA can decompose, especially in the presence of moisture or at high temperatures, to produce dimethylamine and other byproducts. These can react further or contaminate the final product. Using fresh DMF-DMA and maintaining the recommended reaction temperature is key.
-
Polymerization: The product, an α,β-unsaturated ketone, can be susceptible to polymerization, especially if exposed to light, heat, or acidic/basic impurities for extended periods. It is best to work up the reaction promptly upon completion and store the purified product in a cool, dark place.
Question: I am having difficulty purifying the crude product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its polarity and potential for decomposition on silica gel.
-
Vacuum Distillation: For liquid crude products, vacuum distillation is often the most effective method for purification on a larger scale. This technique separates compounds based on their boiling points at reduced pressure, which helps to avoid thermal decomposition.
-
Column Chromatography: While challenging, column chromatography on silica gel can be used for smaller-scale purifications. However, the acidic nature of standard silica gel can cause streaking and decomposition of the enaminone. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include isopropanol or ether/petroleum ether mixtures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a condensation mechanism. The acetone first undergoes tautomerization to its enol form. The more nucleophilic enol then attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product.
Q2: Can I use other ketones or amine sources for this type of reaction?
A2: Yes, this reaction is a general method for the synthesis of a wide variety of enaminones. Different ketones will lead to different substituents at the 1-position of the butenone backbone. Other dialkylformamide dialkyl acetals can also be used to vary the amino group. However, reaction conditions may need to be re-optimized for different substrates.
Q3: What spectroscopic data should I expect for the pure this compound?
A3: For the (E)-isomer, you would expect to see distinct signals in the 1H NMR spectrum corresponding to the vinyl protons with a large coupling constant (typically >12 Hz), indicative of the trans geometry. The spectrum would also show signals for the acetyl methyl group and the two N-methyl groups. The 13C NMR would show characteristic peaks for the carbonyl carbon, the two vinyl carbons, and the methyl carbons.
Q4: How should I store the purified this compound?
A4: To ensure stability, the purified compound should be stored as a solid or neat oil in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. If storage in solution is necessary, use a dry, aprotic solvent and prepare fresh solutions when possible.
Data Presentation
Table 1: Optimization of Reaction Conditions for Enaminone Synthesis (Representative Data)
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 6 | 75 |
| 2 | Xylene | None | 140 | 4 | 82 |
| 3 | Neat | None | 80 | 8 | 65 |
| 4 | Ethanol | p-TsOH | 78 | 12 | 55 |
| 5 | Dioxane | None | 100 | 6 | 78 |
Note: This table presents representative data from various enaminone syntheses to illustrate the impact of different reaction parameters. Optimal conditions for this compound should be determined experimentally.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Acetone (anhydrous)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for vacuum distillation or column chromatography
-
Solvents for purification (e.g., hexanes, ethyl acetate, triethylamine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (1.0 equivalent).
-
Addition of Reagent: To the stirred acetone, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents). The reaction is often performed neat or in a high-boiling solvent like xylene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and time will depend on the scale and solvent used. A typical reaction time is between 4 to 8 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 hexanes:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification:
-
Vacuum Distillation: Purify the resulting crude oil or solid by vacuum distillation. Collect the fraction that distills at the correct boiling point and pressure.
-
Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel deactivated with triethylamine. Elute with a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent like isopropanol.[1]
-
Mandatory Visualization
References
Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-3-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of (E)-4-(dimethylamino)but-3-en-2-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction has a very low or no yield of the desired enaminone. What are the likely causes?
A1: Low or no product yield is a common issue that can stem from several factors. The primary culprits often involve the quality of reagents, reaction conditions, and the presence of impurities.
-
Poor Quality Reagents:
-
Cause: The starting materials, particularly acetylacetone (2,4-pentanedione) and N,N-dimethylformamide dimethyl acetal (DMF-DMA), may be old or degraded. Acetone, if used, can contain significant amounts of water. Solvents may not be anhydrous.
-
Solution: Use freshly opened or purified reagents. Ensure solvents are dried over an appropriate drying agent before use. For instance, refluxing xylene over sodium can remove water.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low, leading to a slow or stalled reaction, or too high, causing decomposition of the product or reagents.
-
Solution: The reaction typically requires heating. A common temperature range is refluxing in a solvent like xylene (around 140°C). Optimization may be required.
-
-
Presence of Water:
-
Cause: Water can hydrolyze the DMF-DMA reagent, rendering it inactive.
-
Solution: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess of DMF-DMA is used to ensure complete conversion of the ketone.
-
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Self-Condensation of Acetone:
-
Cause: If using acetone as the starting material, it can undergo self-condensation (an aldol condensation) under certain conditions, especially if basic or acidic impurities are present.
-
Solution: Using acetylacetone as the starting material is often preferred as it is more acidic and readily forms the enolate required for the reaction with DMF-DMA.
-
-
Formation of a Bis-Adduct:
-
Cause: It is possible for DMF-DMA to react with both methyl groups of acetylacetone, leading to the formation of 1,5-bis(dimethylamino)penta-1,4-dien-3-one.
-
Solution: Careful control of the stoichiometry (using a 1:1 or slight excess of DMF-DMA to acetylacetone) and reaction time can help to minimize the formation of this bis-adduct.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient heating, short reaction time, or poor mixing.
-
Solution: Ensure adequate heating for a sufficient duration and efficient stirring to ensure homogeneity of the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Q3: How can I effectively purify the crude this compound?
A3: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is a common and effective method for purifying liquid enaminones. The reduced pressure allows the compound to distill at a lower temperature, preventing thermal decomposition.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased.
-
Recrystallization: If the product is a solid or can be crystallized from a suitable solvent system, this can be an effective purification technique.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis from Acetylacetone and DMF-DMA
This is a common and reliable method for the preparation of the target enaminone.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum distillation
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 equivalent) and anhydrous xylene.
-
Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (xylene) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain this compound as a pale yellow oil or low-melting solid.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of various parameters on the reaction yield. Note: The yield percentages are illustrative and serve to demonstrate the general trends. Optimal conditions should be determined empirically.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | 80°C | 40-50 | 140°C (Reflux in Xylene) | 80-90 | Higher temperatures increase the reaction rate and drive the equilibrium towards the product by removing the methanol byproduct. |
| Reaction Time | 2 hours | 50-60 | 6 hours | 85-95 | Sufficient time is required for the reaction to go to completion. Monitoring by TLC is recommended to avoid prolonged heating which can lead to side products. |
| Solvent | Toluene | 75-85 | Solvent-free | 70-80 | An inert, high-boiling solvent like xylene or toluene helps to maintain a consistent temperature and allows for the azeotropic removal of methanol. Solvent-free conditions can also be effective but may require more precise temperature control. |
| Catalyst | None | 80-90 | Acetic Acid (catalytic) | 70-80 | This reaction is typically run without an external catalyst. The addition of acid can sometimes promote side reactions. |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Technical Support Center: Troubleshooting Low Conversion Rates in Enaminone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during enaminone synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My enaminone reaction has a low or no product yield. What are the potential causes and how can I address them?
A1: Low or no product yield in enaminone synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:
-
Inactive or Poisoned Catalyst: The catalyst may have degraded or been rendered inactive by impurities.[1][2][3]
-
Solution: Use a freshly prepared or purchased catalyst. If you suspect catalyst poisoning, consider purifying your reagents and solvent. It may also be beneficial to try a different catalyst system, for instance, switching from a Lewis acid to a transition metal catalyst or employing a metal-free approach.[1][4]
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration may not be ideal for your specific substrates.
-
Solution: Systematically screen reaction parameters. Vary the temperature in increments (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the reaction progress over time using techniques like TLC or LC-MS. Solvent-free conditions at elevated temperatures (e.g., 70 °C) have been shown to significantly improve both yield and reaction time in some cases.[5]
-
-
Poor Quality Reagents or Solvents: Impurities in your starting materials (amines, 1,3-dicarbonyl compounds) or solvents can interfere with the reaction. Water is a common impurity that can lead to hydrolysis of the enaminone product.[6][7]
-
Solution: Purify your starting materials through recrystallization or distillation. Use dry, high-purity solvents. If your reagents are air-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Steric Hindrance: Bulky substituents on either the amine or the dicarbonyl compound can sterically hinder the reaction, slowing it down or preventing it from occurring.[1]
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, you may need to employ a more active catalyst or increase the reaction temperature to overcome the steric barrier.[1]
-
Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity of my enaminone synthesis?
A2: Poor regioselectivity, resulting in a mixture of isomers, is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is influenced by electronic and steric effects, as well as reaction conditions.
-
Electronic and Steric Effects: The inherent electronic properties and size of substituents on the starting materials can direct the amine to one carbonyl group over the other.
-
Solution: You can sometimes modify the electronic nature of the substituents to favor one product. For example, introducing an electron-withdrawing group on the dicarbonyl compound can enhance the reactivity of the adjacent carbonyl.[1]
-
-
Reaction Conditions: The choice of solvent and base can significantly impact the regiochemical outcome.[1][8]
-
Catalyst Choice: Different catalysts can exhibit different selectivities.
-
Solution: Experiment with a range of catalysts. For example, Lewis acids like Sc(OTf)₃ or transition metals like palladium may offer different regioselectivity profiles.[1]
-
Q3: My reaction seems to work, but my isolated yield is very low. What could be the reason?
A3: A low isolated yield, despite good conversion in the crude reaction mixture, often points to issues during work-up and purification.[9][10][11]
-
Product Instability: Enaminones can be susceptible to hydrolysis, especially under acidic conditions.[6][7] The presence of water during work-up or chromatography can lead to the degradation of your product.
-
Solution: Ensure your work-up procedures are performed without unnecessary delays and with dry solvents. If using column chromatography, consider using a less polar solvent system and neutralizing the silica gel with a small amount of base (e.g., triethylamine) to prevent product degradation on the column.
-
-
Difficult Purification: The product may be difficult to separate from starting materials or byproducts.
-
Solution: Optimize your purification technique. This could involve trying different chromatography conditions (e.g., different solvent systems or stationary phases) or considering alternative purification methods like recrystallization or distillation. In some cases, derivatization of the product to a more easily purifiable form, followed by a deprotection step, can be a viable strategy.[12]
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on enaminone synthesis yields.
Table 1: Effect of Solvent on Enaminone Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Water (H₂O) | Lower Yield |
| 2 | Methanol (CH₃OH) | High Yield |
| 3 | Ethanol (C₂H₅OH) | High Yield |
| 4 | Acetonitrile (CH₃CN) | Moderate Yield |
| 5 | Chloroform (CHCl₃) | Moderate Yield |
| 6 | Tetrahydrofuran (THF) | Moderate Yield |
| 7 | Dichloromethane (DCM) | Sluggish Reaction |
| 8 | Solvent-Free (70 °C) | Excellent Yield (up to 90%)[5] |
Table 2: Catalyst Screening for Enaminone Synthesis
| Entry | Catalyst | Yield (%) |
| 1 | No Catalyst | 25%[13] |
| 2 | (PPh₃)AuCl | High Yield |
| 3 | AgOTf | High Yield |
| 4 | (PPh₃)AuCl / AgOTf | 98%[13] |
| 5 | PPA-SiO₂ | Good to Excellent (up to 90%)[5] |
| 6 | Ceric Ammonium Nitrate | Good to Excellent[4] |
| 7 | Triflic Acid (TfOH) | Yield dependent on equivalents[14] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening
-
Setup: To a series of clean, dry reaction vials, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.
-
Reagent Addition: In each vial, add the amine (1.0-1.2 mmol).
-
Catalyst Addition: To each vial, add the respective catalyst (e.g., 1-5 mol%). For a no-catalyst control, omit this step.
-
Solvent Addition: To each vial, add the desired solvent (e.g., 2 mL). For a solvent-free reaction, omit this step.
-
Reaction: Cap the vials and stir the mixtures at the desired temperature (e.g., room temperature, 50 °C, 70 °C).
-
Monitoring: Monitor the progress of the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction (if necessary), and perform a standard work-up (e.g., extraction with an organic solvent). Analyze the crude product by ¹H NMR or GC-MS to determine the conversion rate.
Protocol 2: General Procedure for a Solvent-Free Enaminone Synthesis
-
Mixing: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the amine (1.0 mmol), and the catalyst (e.g., PPA-SiO₂, 1-5 mol%).[5]
-
Heating: Heat the mixture in an oil bath at the desired temperature (e.g., 70 °C) with stirring.[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR.
-
Purification: Once the reaction is complete, the crude product can often be purified directly by column chromatography or recrystallization without a liquid-liquid extraction step.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in enaminone reactions.
Caption: The reaction mechanism for the formation of enaminones from 1,3-dicarbonyls and amines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions [mdpi.com]
- 6. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A technique for rapid purification of low yield products: biotinylation of chemically synthesized proteins on-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability issues of (E)-4-(dimethylamino)but-3-en-2-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-4-(dimethylamino)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in acidic conditions. As an enaminone, the compound can undergo cleavage of the carbon-nitrogen double bond in the presence of water, leading to the formation of 4-oxobutan-2-one and dimethylamine. The rate of this hydrolysis is generally accelerated in acidic environments due to protonation of the enamine nitrogen, which makes the β-carbon more electrophilic and susceptible to nucleophilic attack by water. Additionally, exposure to elevated temperatures and certain solvents can also promote degradation.
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic conditions, the primary degradation products are expected to be 4-oxobutan-2-one and dimethylamine. Under thermal stress, more complex degradation pathways may occur, potentially leading to polymerization or the formation of other byproducts. It is crucial to analyze samples using appropriate analytical techniques like HPLC-MS or GC-MS to identify and quantify any degradation products that may form under specific experimental conditions.
Q3: How should this compound be properly stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 4°C in a tightly sealed container to protect it from moisture and light. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.
Q4: Can the choice of solvent impact the stability of this compound in solutions?
A4: Yes, the choice of solvent is critical. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can participate in the hydrolysis of the enaminone. Therefore, for preparing stock solutions or for use in reactions where stability is crucial, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. If the use of a protic solvent is unavoidable, it is advisable to prepare fresh solutions immediately before use and to keep them at a low temperature.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Action |
| Presence of acidic impurities in the solvent or glassware. | Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly cleaned and dried, and consider rinsing with a mild base solution (e.g., a dilute solution of triethylamine in an organic solvent) followed by drying before use. |
| Use of a protic solvent. | Switch to an aprotic solvent such as acetonitrile, THF, or DCM for stock solutions and reactions. If a protic solvent is necessary, prepare the solution immediately before use and keep it cold. |
| Exposure to light. | Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil. |
| Elevated temperature. | Prepare and store solutions at low temperatures (e.g., 0-4°C). Avoid heating solutions unless required by the experimental protocol, and if so, for the minimum time necessary. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Action |
| Degradation in aqueous assay buffer. | Assess the stability of the compound in the specific assay buffer at the working concentration and temperature. Prepare a time-course experiment and analyze the compound's concentration over time using HPLC. If degradation is significant, consider modifying the buffer pH (if possible) or reducing the incubation time. |
| Interaction with assay components. | Some assay components may catalyze the degradation of the compound. Run control experiments without the biological target to assess the compound's stability in the complete assay medium. |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware to minimize the loss of the compound due to surface adsorption. |
Data on Stability
While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability trends based on the general chemistry of enaminones.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 5) | Low | Acid-catalyzed hydrolysis |
| Neutral (pH ~7) | Moderate | Slow hydrolysis | |
| Basic (pH > 9) | Moderate to High | Generally more stable than in acidic conditions | |
| Temperature | -20°C (Solid) | High | Minimal degradation |
| 4°C (Solid) | High | Minimal degradation | |
| Room Temperature (Solid) | Moderate | Potential for slow degradation over time | |
| > 40°C | Low | Accelerated thermal degradation | |
| Solvent | Aprotic (e.g., ACN, THF) | High | Minimal solvent-mediated degradation |
| Protic (e.g., Water, MeOH) | Low to Moderate | Hydrolysis | |
| Light | UV or prolonged daylight | Low to Moderate | Potential for photodegradation/isomerization |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions in the desired test medium (e.g., different pH buffers, solvents) at a final concentration of approximately 50 µg/mL.
3. Stability Study Conditions:
-
pH Stability: Incubate the working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature (e.g., 25°C or 37°C).
-
Thermal Stability: Incubate the working solutions in a suitable solvent (e.g., acetonitrile) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose a working solution in a quartz cuvette to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) and compare it to a control sample kept in the dark.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Inject the samples onto the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan).
-
-
Quantify the peak area of the parent compound at each time point to determine the percentage remaining.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for addressing compound degradation.
Technical Support Center: (E)-4-(dimethylamino)but-3-en-2-one Mediated Transformations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in chemical transformations involving (E)-4-(dimethylamino)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common types of transformations mediated by this compound?
This compound, a versatile enaminone, primarily serves as a building block in the synthesis of various heterocyclic compounds. Its conjugated system allows it to act as a nucleophile or an electrophile, making it a valuable precursor for:
-
Pyridine Synthesis: Through condensation reactions with compounds containing an active methylene group.
-
Pyrimidine Synthesis: By reacting with amidines, guanidines, or ureas.[1]
-
Pyrrole Synthesis: Via reactions involving nucleophilic and electrophilic sites on its structure.[2]
-
Michael Additions: Acting as a Michael acceptor.
-
Cycloaddition Reactions: Participating in [4+2] and [3+2] annulation reactions to form complex cyclic systems.
Q2: What are the key factors to consider when selecting a catalyst for transformations involving this enaminone?
Catalyst selection is crucial for achieving high yield and selectivity. The primary factors include:
-
Nature of the Transformation: The type of reaction (e.g., condensation, cycloaddition) will dictate the class of catalyst (acid, base, organocatalyst, or metal catalyst).
-
Substrate Scope: The electronic and steric properties of the other reactants will influence catalyst choice.
-
Desired Selectivity: Regio- and stereoselectivity can often be controlled by the catalyst. For instance, chiral catalysts are employed for asymmetric synthesis.
-
Reaction Conditions: Temperature, solvent, and reaction time are interconnected with catalyst activity and stability.
Q3: Can you provide examples of catalysts used for specific transformations?
Certainly. The choice of catalyst is highly dependent on the desired outcome. For instance, in the synthesis of pyrimidines from 1,3-dicarbonyl compounds (structurally related to enaminones) and ureas, Lewis acids like YbCl₃ have been utilized.[1] For multicomponent reactions leading to chromene derivatives, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) have proven effective, especially under microwave irradiation.[3][4] In pyridine synthesis via C-H activation pathways, rhodium catalysts are often employed.[5]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Use a freshly prepared or purchased catalyst. Consider switching to a different catalyst system (e.g., from a Brønsted acid to a Lewis acid). For multicomponent reactions, ensure the catalyst is compatible with all starting materials.[6] |
| Inappropriate Reaction Conditions | Systematically optimize the temperature, solvent, and reaction time. Some reactions may require elevated temperatures, while others proceed efficiently at room temperature.[6] For sensitive substrates, milder conditions are preferable. |
| Poor Quality Reagents | Purify starting materials and use dry, high-purity solvents. Impurities can poison the catalyst or lead to side reactions. |
| Substrate Decomposition | This compound can be sensitive to harsh acidic or basic conditions. Consider using milder catalysts or buffered reaction media. |
Issue 2: Poor Regio- or Stereoselectivity
| Potential Cause | Recommended Solutions |
| Incorrect Catalyst Choice | The catalyst plays a critical role in directing the selectivity of the reaction. For cycloaddition reactions, the choice between a thermal or catalyzed pathway can significantly impact the outcome.[7] In asymmetric synthesis, the selection of the chiral ligand is paramount. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the desired isomer ratio. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state and thus the selectivity. Screen a range of solvents to find the optimal one for your specific transformation. |
Experimental Protocols
Below are illustrative experimental protocols for transformations involving enaminones. While not all directly use this compound, they provide a solid foundation for designing experiments.
Protocol 1: General Procedure for Pyridine Synthesis via C-H Activation (Analogous System) [5]
-
To an oven-dried vial, add the α,β-unsaturated imine (1.0 equiv), the alkyne (1.5 equiv), and a rhodium-based catalyst such as [Rh(cod)₂]BF₄ (5 mol%).
-
Add a suitable ligand, for example, a phosphine ligand (10 mol%).
-
Dissolve the mixture in an appropriate solvent (e.g., THF or toluene) under an inert atmosphere.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.
Protocol 2: Multicomponent Synthesis of Pyrimidine Derivatives (Analogous System) [8]
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound or enaminone (1.0 equiv), an aldehyde (1.0 equiv), and urea or thiourea (1.2 equiv).
-
Add a catalytic amount of a suitable catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) or a Lewis acid (e.g., YbCl₃, 5 mol%).[1]
-
Add a solvent (e.g., ethanol or acetonitrile) and reflux the mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Catalyst Selection Summary
The following table summarizes catalyst choices for various transformations involving enaminones and related compounds, providing a starting point for catalyst screening.
| Transformation | Catalyst Class | Specific Examples | Typical Loading (mol%) |
| Pyridine Synthesis | Transition Metal | [Rh(cod)₂]BF₄ / Ligand | 5 - 10 |
| Pyrimidine Synthesis | Lewis Acid | YbCl₃ | 5 |
| Brønsted Acid | p-Toluenesulfonic acid | 10 | |
| Multicomponent Reactions | Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | 10 - 20 |
| Ionic Liquid | Basic Ionic Liquids | 5 - 10 | |
| Cycloaddition Reactions | Organocatalyst | Chiral Amines, Phosphines | 10 - 20 |
| Lewis Acid | Sc(OTf)₃, Cu(OTf)₂ | 5 - 15 |
Signaling Pathways and Workflows
The following diagrams illustrate typical workflows and reaction pathways relevant to transformations involving this compound.
Caption: A typical experimental workflow for catalyzed organic synthesis.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
Technical Support Center: Reactivity of (E)-4-(dimethylamino)but-3-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-(dimethylamino)but-3-en-2-one. The information focuses on the critical role of the solvent in directing the reactivity and outcome of experiments involving this versatile enaminone.
Troubleshooting Guide
Encountering unexpected results in your reactions with this compound? This guide addresses common issues and provides solutions related to solvent choice.
| Issue Encountered | Probable Cause Related to Solvent | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for stabilizing the transition state of the reaction. For instance, nonpolar solvents may hinder reactions involving polar intermediates. | Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol). For reactions proceeding through ionic intermediates, a switch to a more polar solvent is often beneficial. |
| Poor Solubility of Reactants: this compound or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating or sonication can also aid dissolution. | |
| Solvent-Nucleophile Interaction: In reactions with strong nucleophiles, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity. | Switch to a Polar Aprotic Solvent: Use solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of anionic species. | |
| Formation of Multiple Products/Side Reactions | Solvent-Promoted Side Reactions: The solvent can participate in or catalyze undesired reaction pathways. For example, protic solvents can sometimes act as nucleophiles or proton sources, leading to side products. | Use a Non-participating Solvent: Select an inert solvent that does not interfere with the desired reaction. Toluene or dioxane are often good choices for cycloaddition reactions. |
| Incorrect Solvent for Regio-/Stereoselectivity: The solvent can influence the regioselectivity and stereoselectivity of cycloaddition reactions by differentially stabilizing various transition states. | Optimize with Different Solvents: Experiment with solvents of different polarities and coordinating abilities to favor the desired isomer. For some cycloadditions, nonpolar solvents like toluene provide good selectivity. | |
| Slow Reaction Rate | Insufficient Stabilization of Transition State: The solvent may not be effectively stabilizing the transition state of the rate-determining step. This is particularly true for reactions that involve the formation of charged intermediates. | Increase Solvent Polarity: For reactions proceeding through polar transition states, increasing the solvent polarity (e.g., moving from toluene to acetonitrile) can accelerate the reaction. |
| Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to slower reaction rates. | Choose a Less Viscous Solvent: If diffusion is a limiting factor, consider a less viscous solvent, provided it meets other reaction requirements. | |
| Difficulty in Product Isolation/Purification | High Boiling Point of Solvent: Solvents with very high boiling points (e.g., DMF, DMSO) can be difficult to remove completely from the reaction mixture. | Use a Lower-Boiling Solvent: If possible, select a solvent with a lower boiling point for easier removal under vacuum. Alternatively, use techniques like precipitation or extraction to isolate the product. |
| Solvent-Product A-Trope Formation: The solvent may form an azeotrope with the product, making complete separation by distillation challenging. | Alternative Purification Methods: Employ chromatography (column or preparative TLC), recrystallization, or extraction to purify the product. |
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect the reactivity of this compound?
The polarity of the solvent plays a crucial role in the reactivity of this compound by influencing the stability of the ground state, transition state, and any charged intermediates. Enaminones possess a delocalized π-electron system, making them susceptible to solvent effects.
-
Polar Solvents: Generally, polar solvents can stabilize polar transition states, which often occur in reactions of enaminones. For reactions involving the formation of charged intermediates, such as in some nucleophilic additions, polar solvents can significantly increase the reaction rate.
-
Nonpolar Solvents: Nonpolar solvents are often preferred for reactions where a nonpolar transition state is involved, such as certain cycloaddition reactions. They can also be advantageous when trying to avoid side reactions that might be promoted by polar solvents.
Q2: What is the difference between using a polar protic and a polar aprotic solvent in reactions with this enaminone?
The key difference lies in the ability of the solvent to act as a hydrogen bond donor.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. While they can stabilize charged species, they can also solvate and deactivate strong nucleophiles by forming a "solvent cage" around them, which can slow down reactions like SN2 substitutions.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. Therefore, for reactions involving anionic nucleophiles, switching to a polar aprotic solvent can lead to a dramatic increase in the reaction rate.
Q3: Which type of solvent is best for cycloaddition reactions involving this compound?
The optimal solvent for cycloaddition reactions depends on the specific dienophile and the reaction mechanism.
-
For [4+2] cycloaddition reactions (Diels-Alder type), where the enaminone can act as a diene, the choice of solvent can influence both the rate and selectivity. In the reaction of cross-conjugated enaminones with dienophiles like dimethyl acetylenedicarboxylate (DMAD) and ketenes, toluene has been used effectively, leading to the formation of pyran and pyran-2-one derivatives.
-
For 1,3-dipolar cycloadditions, the polarity of the solvent can be critical. While some reactions proceed well in nonpolar solvents, others may be accelerated in more polar environments that stabilize the dipolar transition state.
Q4: Can the solvent influence the regioselectivity of reactions with this compound?
Yes, the solvent can significantly impact the regioselectivity. This compound has multiple reactive sites. The solvent can influence which site is more reactive by:
-
Differential Solvation: A solvent might preferentially solvate one part of the molecule, sterically hindering attack at a nearby site.
-
Stabilization of Intermediates: In reactions that proceed through intermediates, the solvent can stabilize one regioisomeric intermediate more than another, thus favoring the pathway that leads to a specific product. For example, in reactions with active methylene compounds to form pyridines, the choice of solvent and catalyst (like acetic acid or piperidine) can direct the cyclization pathway.[1]
Quantitative Data Presentation
The following table summarizes product yields for cycloaddition reactions of a cross-conjugated enaminone (a structural analog of this compound) with different dienophiles in toluene. This data illustrates how reaction outcomes can be quantified and compared.
| Enaminone | Dienophile | Product(s) | Yield (%) in Toluene |
| 1a | DMAD | 4a / 8a | 42 / 45 |
| 1b | DMAD | 4b / 8b | 35 / 39 |
| 1c | DMAD | 4c / 8c | 39 / 32 |
| 1a | Chloro ketene | 14a / 15a | 21 / 69 |
| 1b | Chloro ketene | 14a / 15b | 30 / 62 |
| 1a | Phenyl ketene | 14d / 15c | 19 / 66 |
| 1b | Phenyl ketene | 14d / 15d | 22 / 70 |
Data adapted from a study on cross-conjugated enaminones.[2]
Experimental Protocols
General Protocol for Cycloaddition of Enaminones with Ketenes
This protocol describes a general method for the synthesis of pyran-2-one derivatives from the reaction of cross-conjugated enaminones with ketenes, generated in situ.
Materials:
-
Cross-conjugated enaminone
-
Appropriate acid chloride (e.g., chloroacetyl chloride, phenylacetyl chloride)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the enaminone in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the corresponding acid chloride in anhydrous toluene.
-
Add triethylamine (TEA) to the enaminone solution.
-
Add the acid chloride solution dropwise to the stirred enaminone/TEA mixture at 0 °C. The ketene is generated in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyran-2-one derivative.
This is a generalized protocol and may require optimization for specific substrates.
General Protocol for the Synthesis of Pyridine Derivatives from Enaminones
This protocol outlines a common method for the synthesis of substituted pyridines from the reaction of enaminones with active methylene compounds.
Materials:
-
This compound or a related enaminone
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine or ammonium acetate)
-
Solvent (e.g., ethanol or acetic acid)
-
Standard laboratory glassware
Procedure:
-
To a solution of the enaminone in the chosen solvent (e.g., ethanol), add the active methylene compound.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine) or an acidic catalyst/reagent (e.g., ammonium acetate in acetic acid).
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
Specific reaction conditions, such as catalyst and solvent, can greatly influence the product outcome and yield.[1]
Visualizations
Caption: Solvent properties influencing reaction outcomes.
Caption: Workflow for solvent screening experiments.
References
Preventing polymerization of (E)-4-(dimethylamino)but-3-en-2-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the polymerization of (E)-4-(dimethylamino)but-3-en-2-one. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of the compound upon storage or during a reaction. | Spontaneous polymerization. | Immediately cool the sample. If safe, add a recommended inhibitor (see inhibitor table below). For future prevention, ensure proper storage conditions and consider adding an inhibitor. |
| Discoloration (e.g., yellowing or browning) of the compound. | Degradation or oligomerization. | Store the compound in a cool, dark place under an inert atmosphere. Discoloration can indicate the onset of polymerization or other degradation pathways. |
| Inconsistent reaction outcomes or lower-than-expected yields. | Partial polymerization of the starting material. | Before use, check the purity of the this compound. If polymerization is suspected, consider purifying the compound (e.g., by vacuum distillation) after removing any existing inhibitor. |
| The added polymerization inhibitor is ineffective. | - Incorrect inhibitor for the polymerization mechanism.- Insufficient inhibitor concentration.- Inhibitor degradation. | - Ensure the chosen inhibitor is appropriate for free-radical polymerization.- Increase the inhibitor concentration systematically.- Use a fresh stock of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an enaminone, a class of compounds containing a conjugated system of an amine and a ketone. This extended conjugation makes the molecule susceptible to various reactions, including polymerization. The likely mechanism is free-radical polymerization, initiated by heat, light, or impurities.
Q2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization and degradation, the compound should be stored in a cool, dark, and dry place.[1] It is often recommended to store it in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon).[1] Storing it as a solid, if applicable, is generally more stable than in solution.[1]
Q3: What types of inhibitors are effective in preventing the polymerization of this compound?
For vinyl monomers, which share structural similarities with this compound, free-radical inhibitors are commonly used. These include phenolic compounds like hydroquinone (HQ) and butylated hydroxytoluene (BHT), as well as other radical scavengers like phenothiazine (PTZ).
Q4: How do these inhibitors work?
Polymerization inhibitors act as radical scavengers. They react with and neutralize the free radicals that initiate and propagate the polymerization chain reaction, thus preventing the formation of polymer chains.
Q5: At what concentration should I use a polymerization inhibitor?
The optimal concentration can vary depending on the storage conditions and the specific inhibitor used. However, a general guideline for vinyl monomers is in the range of 10 to 1000 ppm. It is crucial to start with a lower concentration and optimize as needed.
| Inhibitor | Typical Concentration Range (for vinyl monomers) |
| Hydroquinone (HQ) | 100 - 1000 ppm |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm |
| Phenothiazine (PTZ) | 10 - 500 ppm |
Q6: Will the inhibitor interfere with my subsequent reactions?
Yes, polymerization inhibitors will likely interfere with any intended polymerization or reactions that proceed via a free-radical mechanism. Therefore, it is essential to remove the inhibitor before use.
Q7: How can I remove the inhibitor before my experiment?
Common methods for removing phenolic inhibitors like HQ and BHT include:
-
Caustic Wash: Washing the compound with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) to deprotonate the phenol, making it water-soluble and easily extracted.
-
Column Chromatography: Passing the compound through a column of basic alumina can effectively remove phenolic inhibitors.
-
Vacuum Distillation: This can be effective if the inhibitor is significantly less volatile than the compound of interest.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
Objective: To add a free-radical inhibitor to this compound for storage.
Materials:
-
This compound
-
Inhibitor stock solution (e.g., 1% w/v of BHT in a compatible, volatile solvent like dichloromethane)
-
Inert atmosphere (nitrogen or argon)
-
Appropriate storage container (amber glass vial)
Procedure:
-
Under an inert atmosphere, weigh the desired amount of this compound into the storage container.
-
Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration (e.g., for 500 ppm of BHT in 10 g of the compound, add 0.5 mL of a 1% BHT stock solution).
-
Add the calculated volume of the inhibitor stock solution to the compound.
-
Gently swirl the container to ensure thorough mixing.
-
If a solvent was used, remove it under a gentle stream of inert gas or under vacuum at a low temperature.
-
Seal the container tightly, label it appropriately (including the inhibitor and its concentration), and store it in a refrigerator.
Protocol 2: Removal of Phenolic Inhibitors by Caustic Wash
Objective: To remove a phenolic inhibitor (e.g., BHT or HQ) from this compound before use.
Materials:
-
Inhibited this compound
-
An organic solvent in which the compound is soluble (e.g., diethyl ether or ethyl acetate)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the inhibited compound in a suitable organic solvent (e.g., 5-10 volumes of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution, stopper the funnel, and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the organic layer with deionized water until the aqueous wash is neutral (test with pH paper).
-
Wash the organic layer with a saturated brine solution to aid in the removal of residual water.
-
Transfer the organic layer to a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified, inhibitor-free compound.
-
Important: Use the purified compound immediately, as it is now highly susceptible to polymerization.
Visualizations
References
Work-up procedures to avoid hydrolysis of enaminone products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the work-up and purification of enaminone products, with a core focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is enaminone hydrolysis and why is it a problem?
A1: Enaminone hydrolysis is a chemical reaction where the enaminone molecule is cleaved by water, reverting it back to its original starting materials: a β-dicarbonyl compound and an amine.[1] This degradation is a significant issue during experimental work-up as it leads to reduced product yield and complicates the purification process by introducing impurities.
Q2: What are the primary factors that promote enaminone hydrolysis during work-up?
A2: The main cause of enaminone degradation is hydrolysis, which is typically catalyzed by acidic conditions.[1][2] The presence of water is necessary for the reaction to occur.[1] Other factors that can accelerate degradation include elevated temperatures and prolonged exposure to the work-up conditions.[1]
Q3: How does pH impact the stability of my enaminone product?
A3: The pH of the reaction and work-up environment is critical. Enaminones are susceptible to acid-catalyzed hydrolysis, meaning they are least stable in acidic environments.[2] As the pH decreases, the rate of hydrolysis generally increases.[3] For optimal stability, especially during aqueous work-ups, maintaining a neutral or slightly basic pH is recommended.[1]
Q4: Does the chemical structure of the enaminone influence its susceptibility to hydrolysis?
A4: Yes, the structure plays a crucial role. Enaminones derived from cyclic 1,3-dicarbonyl compounds are generally more stable than those formed from acyclic precursors.[2] A correlation has been observed between the rate of hydrolysis and the pKa of the parent 1,3-dicarbonyl compound.[2]
Troubleshooting Guide
This section addresses common problems encountered during the work-up and purification of enaminone compounds.
Issue 1: My enaminone product is degrading during the standard aqueous work-up.
-
Possible Cause: The work-up conditions are too acidic, catalyzing the hydrolysis of your product.[1][2] Standard aqueous work-ups often involve an acidic wash to neutralize a basic reaction mixture, which can be detrimental to enaminones.
-
Troubleshooting Action:
-
Avoid Strong Acids: Do not use acidic solutions (e.g., HCl, H₂SO₄) for washing or neutralization.
-
Use a Mild Base: Perform the work-up using a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution, to neutralize any residual acid from the reaction.[1]
-
Minimize Contact Time: Reduce the amount of time the enaminone is in contact with the aqueous phase. Perform extractions quickly and proceed to the drying step promptly.
-
Consider a Non-Aqueous Work-up: If the product is extremely sensitive, avoid water altogether. See the experimental protocols section for a detailed non-aqueous work-up procedure.
-
Issue 2: I am observing significant product loss or streaking during purification by silica gel flash chromatography.
-
Possible Cause: Standard silica gel is inherently acidic and can act as a catalyst for enaminone hydrolysis on the column.[4] The basic nature of many enaminones can also lead to strong, irreversible binding to the acidic silanol groups, resulting in poor recovery and tailing of peaks.[5]
-
Troubleshooting Action:
-
Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.5-2% by volume.[5]
-
Modify the Mobile Phase: Add a small percentage (0.5-1%) of a competing base like triethylamine to your mobile phase (e.g., hexane/ethyl acetate).[5] This will compete with your product for binding to the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[5]
-
Reversed-Phase Chromatography: For highly polar enaminones, reversed-phase flash chromatography using a mobile phase with a high pH (alkaline conditions) can be an effective alternative.[5]
-
Issue 3: My final, purified enaminone product degrades upon storage.
-
Possible Cause: Trace amounts of residual acid or moisture from the work-up or purification are causing slow decomposition.[1] Enaminones can also be sensitive to light and air.[1]
-
Troubleshooting Action:
-
Ensure Complete Neutralization: After purification, dissolve a small sample of the product in a neutral solvent and check the pH to ensure no acidic residue remains.[1]
-
Thorough Drying: Dry the purified product under a high vacuum to remove all traces of solvent and water.
-
Proper Storage Conditions: Store the enaminone as a solid in a cool, dark, and dry place.[1] For highly sensitive compounds, storage in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Data Presentation
The stability of enaminones is highly dependent on pH. While specific hydrolysis rates vary significantly based on the molecule's structure, the general trend is consistent.
Table 1: Conceptual Relationship Between pH and Enaminone Stability
| pH Range | General Stability | Predominant Reaction | Work-up Recommendation |
| 1 - 4 | Very Low | Rapid Hydrolysis | Avoid |
| 4 - 6 | Low to Moderate | Hydrolysis is likely | Use with extreme caution; minimize time |
| 6 - 8 | Good to High | Minimal Hydrolysis | Recommended for aqueous work-ups |
| 8 - 10 | High | Very Stable | Ideal for work-up and purification |
| > 10 | High | Stable | Generally safe, but check for base-sensitivity |
Experimental Protocols
Protocol 1: Mild Basic Aqueous Work-up
This protocol is suitable for enaminones with moderate stability.
-
Quench Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Neutralization/Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase). Check the pH of the aqueous layer after the second wash to ensure it is neutral or basic (pH ≥ 7).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL). This helps to remove excess water from the organic layer.[6]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a low temperature to obtain the crude product.
-
Purification: Purify the crude product immediately using an appropriate chromatographic method (see Troubleshooting Guide, Issue 2).
Protocol 2: Non-Aqueous Work-up
This protocol is recommended for highly acid-sensitive enaminones.
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the mixture directly in vacuo. If a high-boiling solvent was used, proceed to the next step.
-
Direct Purification: Load the crude reaction mixture (or the concentrated residue) directly onto a chromatography column that has been packed and equilibrated with a suitable solvent system.
-
Recommended: Use a column of neutral or basic alumina, or silica gel that has been pre-treated with a base (see Troubleshooting Guide, Issue 2).
-
-
Elution: Elute the product using your chosen mobile phase.
-
Concentration: Collect the fractions containing the pure product and concentrate them in vacuo to yield the final product.
Visualizations
The following diagrams illustrate key concepts and workflows for handling enaminone products.
Caption: Acid-catalyzed hydrolysis mechanism of enaminones.
Caption: Decision-making workflow for troubleshooting enaminone hydrolysis.
Caption: Experimental workflow for a non-aqueous enaminone work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00167E [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Refinement of protocols for specific applications of (E)-4-(dimethylamino)but-3-en-2-one
Welcome to the technical support center for (E)-4-(dimethylamino)but-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the specific applications of this versatile enaminone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable enaminone that serves as a key building block in organic synthesis. Its primary application lies in the construction of various heterocyclic systems, most notably pyrimidines and pyridines. Due to the versatility of the pyrimidine scaffold in medicinal chemistry, this enaminone is a crucial intermediate in the synthesis of several pharmaceuticals, including the anticancer drug Imatinib.
Q2: What are the critical parameters for the synthesis of this compound?
The synthesis typically involves the condensation of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Key parameters to control for optimal yield and purity include reaction temperature, reaction time, and stoichiometry. The reaction is often performed under reflux, and monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: How should this compound be stored?
Due to its potential for degradation, it is recommended to store this compound in a cool, dry place. For long-term storage, refrigeration is advised. The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q4: What are the common impurities encountered during the synthesis and how can they be removed?
Common impurities include unreacted starting materials (acetone, DMF-DMA) and potential side products from self-condensation or polymerization. Purification can be achieved through vacuum distillation or column chromatography. For column chromatography, deactivation of silica gel with a small percentage of triethylamine in the eluent can prevent streaking and improve recovery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and application of this compound.
Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC until starting material is consumed.- Ensure the reaction is conducted under anhydrous conditions. |
| Side reactions. | - Control the reaction temperature carefully; excessive heat can lead to byproduct formation.- Use the correct stoichiometry of reactants. | |
| Product is a dark oil or solid | Polymerization or degradation. | - Purify the product immediately after synthesis.- Avoid exposure to strong acids or bases during workup. |
| Difficulty in purification | Product streaking on silica gel column. | - Deactivate the silica gel by preparing a slurry in an eluent containing 1-2% triethylamine.- Use a less polar solvent system for elution. |
Application in Pyrimidine Synthesis (e.g., for Imatinib Intermediate)
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired pyrimidine | Inefficient cyclization. | - Optimize the reaction conditions (temperature, solvent, catalyst). For the reaction with guanidine, ensure basic conditions.- Consider using a different condensing agent. |
| Formation of Hantzsch-type dihydropyridine byproduct. | - Lower the reaction temperature to favor the Biginelli-type pathway over the Hantzsch pathway.[1] | |
| Unreacted enaminone | Steric hindrance or deactivation of the enaminone. | - Increase the reaction time or temperature.- Use a more reactive amidine or guanidine derivative. |
| Formation of multiple products | Competing side reactions. | - Carefully control the stoichiometry of the reactants.- Add the urea or guanidine component last to minimize its decomposition.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Colorless to yellow liquid or solid | |
| CAS Number | 1190-91-6 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.1 (s, 3H, CH₃-CO), ~2.9 (s, 6H, N(CH₃)₂), ~5.0 (d, 1H, =CH-CO), ~7.5 (d, 1H, =CH-N) | |
| ¹³C NMR (CDCl₃) | δ (ppm): ~27 (CH₃-CO), ~45 (N(CH₃)₂), ~95 (=CH-CO), ~150 (=CH-N), ~195 (C=O) | [3] |
| FTIR (KBr, cm⁻¹) | ~1630 (C=O stretch, conjugated ketone), ~1580 (C=C stretch), ~1170 (C-N stretch) |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for enaminone synthesis.
Materials:
-
Acetone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 equivalent) and DMF-DMA (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Pyrimidine Intermediate for Imatinib
This protocol describes the cyclization of the enaminone with guanidine to form the core pyrimidine structure of Imatinib.[4][5][6]
Materials:
-
(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (an analogue of the title compound)
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 equivalent) and guanidine nitrate (1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-(pyridin-3-yl)pyrimidine.
Mandatory Visualizations
Diagram 1: General Synthesis and Application Workflow
Caption: Workflow for the synthesis of this compound and its application in the synthesis of Imatinib.
Diagram 2: Troubleshooting Logic for Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting workflow for addressing low yields in pyrimidine synthesis from the enaminone intermediate.
Diagram 3: Imatinib Signaling Pathway Inhibition
Caption: Mechanism of action of Imatinib in inhibiting the BCR-Abl kinase signaling pathway in Chronic Myeloid Leukemia (CML).
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] A Facile Total Synthesis of Imatinib Base and Its Analogues | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unveiling Molecular Structures: A Comparative Spectroscopic Guide to (E)-4-(dimethylamino)but-3-en-2-one and its Saturated Analog
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of synthetic products in chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for (E)-4-(dimethylamino)but-3-en-2-one, an α,β-unsaturated enaminone, and its saturated counterpart, 4-(dimethylamino)butan-2-one. By examining the distinct features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of how the electronic and structural differences between these molecules are reflected in their spectral fingerprints.
This guide presents a side-by-side comparison of the key spectroscopic data in clearly structured tables, outlines detailed experimental protocols for acquiring such data, and includes a visual workflow to aid researchers in their analytical processes. The inclusion of the saturated analog, 4-(dimethylamino)butan-2-one, serves as a valuable reference, highlighting the significant impact of the conjugated system in this compound on its spectroscopic properties.
Comparative Spectroscopic Data
The presence of the carbon-carbon double bond in conjugation with the carbonyl group and the nitrogen lone pair in this compound results in characteristic differences in its spectra compared to the saturated 4-(dimethylamino)butan-2-one. These differences are summarized in the following tables.
¹H NMR Spectral Data Comparison
| Proton Assignment | This compound | 4-(dimethylamino)butan-2-one | Key Differences & Rationale |
| CH₃-C=O | ~2.1 ppm (s) | ~2.1 ppm (s) | Minimal difference expected as they are in a similar electronic environment relative to the carbonyl group. |
| -N(CH₃)₂ | ~2.9 ppm (s) | ~2.2 ppm (s) | The protons on the dimethylamino group in the enaminone are deshielded due to the delocalization of the nitrogen lone pair into the conjugated system. |
| -CH=CH- | H-3: ~5.1 ppm (d), H-4: ~7.5 ppm (d) | N/A | The vinyl protons show characteristic shifts and coupling. H-4 is significantly downfield due to the influence of the nitrogen atom. |
| -CH₂-C=O | N/A | ~2.7 ppm (t) | These methylene protons are adjacent to the carbonyl group. |
| -CH₂-N | N/A | ~2.4 ppm (t) | These methylene protons are adjacent to the nitrogen atom. |
¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound | 4-(dimethylamino)butan-2-one | Key Differences & Rationale |
| C=O | ~195 ppm | ~208 ppm | The carbonyl carbon in the enaminone is shielded due to electron delocalization within the conjugated system. |
| -N(CH₃)₂ | ~37 ppm | ~45 ppm | The carbons of the dimethylamino group in the enaminone are slightly shielded. |
| CH₃-C=O | ~28 ppm | ~30 ppm | Minor difference, consistent with the proton NMR. |
| -CH=CH- | C-3: ~97 ppm, C-4: ~150 ppm | N/A | The olefinic carbons show characteristic shifts. C-4 is significantly deshielded due to the attached nitrogen. |
| -CH₂-C=O | N/A | ~48 ppm | Aliphatic carbon adjacent to the carbonyl. |
| -CH₂-N | N/A | ~58 ppm | Aliphatic carbon adjacent to the nitrogen. |
IR Spectral Data Comparison
| Vibrational Mode | This compound | 4-(dimethylamino)butan-2-one | Key Differences & Rationale |
| C=O Stretch | ~1640 cm⁻¹ | ~1715 cm⁻¹ | The carbonyl stretching frequency is significantly lowered in the enaminone due to the reduced double bond character from conjugation. |
| C=C Stretch | ~1580 cm⁻¹ | N/A | A strong absorption characteristic of the conjugated double bond. |
| C-N Stretch | ~1260 cm⁻¹ | ~1160 cm⁻¹ | The C-N bond in the enaminone has more double bond character, leading to a higher stretching frequency. |
| C-H Stretch (sp³) | ~2950-2800 cm⁻¹ | ~2950-2800 cm⁻¹ | Present in both compounds. |
| C-H Stretch (sp²) | ~3050 cm⁻¹ | N/A | Characteristic of the vinyl C-H bonds. |
Mass Spectrometry Data Comparison
| Parameter | This compound | 4-(dimethylamino)butan-2-one | Key Differences & Rationale |
| Molecular Ion (M⁺) | m/z 113 | m/z 115 | Reflects the difference in molecular weight due to the presence of a double bond. |
| Key Fragments | m/z 98 [M-CH₃]⁺, m/z 70 [M-COCH₃]⁺, m/z 43 [CH₃CO]⁺ | m/z 58 [CH₂=N(CH₃)₂]⁺ (base peak), m/z 43 [CH₃CO]⁺ | The fragmentation patterns are distinct. The enaminone shows fragments arising from the stable conjugated system, while the saturated analog undergoes characteristic cleavage alpha to the nitrogen, leading to a prominent iminium ion at m/z 58. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
GC-MS: Inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer. The mass spectrum is then recorded.
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of organic compounds.
A Comparative Guide to (E)-4-(dimethylamino)but-3-en-2-one and Other Enaminone Reagents in Synthetic Chemistry
Enaminones are a class of versatile organic compounds characterized by a conjugated system of an amino group linked through a carbon-carbon double bond to a carbonyl group.[1] This "push-pull" electronic nature, where the amino group donates electron density and the carbonyl group withdraws it, imparts unique reactivity, making them valuable intermediates in organic synthesis.[1] Their ability to act as both nucleophiles and electrophiles makes them powerful building blocks for the synthesis of a wide array of acyclic, carbocyclic, and heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] Consequently, enaminones are of significant interest to researchers in medicinal chemistry and drug development for creating compounds with potential antiviral, anti-inflammatory, antitumor, and anticonvulsant activities.[1][3]
This guide provides a detailed comparison of (E)-4-(dimethylamino)but-3-en-2-one, a common and commercially available enaminone, with other enaminone reagents and their synthetic precursors. We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols to assist researchers in selecting the optimal reagent for their synthetic goals.
This compound: A Profile
This compound is a widely used enaminone reagent valued for its utility in constructing various heterocyclic systems.[4] It is typically synthesized through the condensation of acetone with an aminomethylenating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). Its structure features a terminal dimethylamino group, which enhances its nucleophilicity at the α-carbon.
Comparison of Synthetic Precursors for Enaminones
The choice of reagent for synthesizing enaminones from ketones or other active methylene compounds is critical and can influence reaction conditions, yields, and substrate scope. The most common reagents for this transformation are DMF-DMA, Bredereck's reagent, and Gold's reagents.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a highly effective and widely used reagent for the synthesis of enaminones from methyl ketones.[4] The reaction typically proceeds by heating the ketone with DMF-DMA, often in a solvent like xylene.[4]
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This is a powerful aminomethylenating agent that reacts with CH-acidic compounds, including ketones, to form enaminones in excellent yields.[5][6] It can be advantageous as it generates a strong base in situ, potentially simplifying the reaction setup.[6] However, it is sensitive to protic solvents.[5]
-
Gold's Reagents: These are synthetic equivalents of DMF-DMA, synthesized from cyanuric chloride and N,N-dialkylformamides.[7] They have been shown to be effective for the regioselective synthesis of a variety of enaminones from ketones and can be used in scalable processes.[7]
Data Presentation
For a clear comparison, the physicochemical properties and synthetic performance of these reagents are summarized below.
Table 1: Physicochemical Properties of Key Enaminone Reagents and Precursors
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | 4-(dimethylamino)but-3-en-2-one | C₆H₁₁NO | 113.16 | Solid/Liquid | 1190-91-6[8][9][10] |
| DMF-DMA | 1,1-dimethoxy-N,N-dimethylmethanamine | C₅H₁₃NO₂ | 119.16 | Liquid | 4637-24-5 |
| Bredereck's Reagent | tert-butoxybis(dimethylamino)methane | C₉H₂₂N₂O | 174.28 | Liquid | 5815-08-7[6] |
Table 2: Comparison of Synthetic Methods for Enaminone Formation from Ketones
| Reagent | Typical Substrate | Reaction Conditions | Advantages | Disadvantages | Typical Yields |
| DMF-DMA | Methyl ketones | Reflux in xylene or neat | Commercially available, well-established procedures | Requires heating, may not be suitable for heat-sensitive substrates | Good to excellent[4] |
| Bredereck's Reagent | CH₂-acidic ketones | Inert, anhydrous solvents (e.g., toluene, ether) | High reactivity, excellent yields, in situ base generation | Sensitive to moisture and protic solvents | Excellent[5][6] |
| Gold's Reagents | Ketones | Optimized base, solvent, and temperature conditions | Scalable, effective for a variety of ketones | Requires synthesis of the reagent | Generally effective[7] |
Reactivity and Applications in Heterocycle Synthesis
Enaminones are key intermediates for synthesizing a variety of nitrogen-containing heterocycles.[2][11][12] Their dual electrophilic and nucleophilic nature allows for diverse reaction pathways.
dot
Caption: General reactivity of the enaminone scaffold.
This compound and its analogs readily participate in cyclocondensation reactions with various reagents to form five- and six-membered heterocycles.
-
Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles.[4]
-
Pyridines: Condensation with active methylene compounds in the presence of an ammonium source can lead to pyridine derivatives.[12]
-
Pyrimidines: Reaction with guanidine or thiourea can afford pyrimidine derivatives.[4][11]
The reactivity of enaminones in Michael additions is also a cornerstone of their synthetic utility.[13][14][15] The nucleophilic α-carbon can add to Michael acceptors, leading to the formation of new carbon-carbon bonds. This is a key step in the synthesis of more complex molecules.[14]
dot
Caption: Generalized workflow for a Michael addition reaction.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of this compound and a subsequent heterocycle formation are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures described in the literature.[4]
Materials:
-
Acetone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (anhydrous)
Procedure:
-
To a solution of acetone (1 equivalent) in anhydrous xylene, add DMF-DMA (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or crystallization to afford this compound.
Protocol 2: Synthesis of a Substituted Pyridine from this compound
This protocol is a general representation of pyridine synthesis from enaminones.[12]
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 equivalent), the active methylene compound (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyridine derivative.
dot
Caption: Experimental workflow for synthesis and application.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its synthesis from readily available starting materials using reagents like DMF-DMA is straightforward. While other powerful aminomethylenating agents like Bredereck's reagent offer high reactivity and yields, the choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and scalability requirements. The continued exploration of enaminone chemistry promises to yield novel synthetic methodologies and new molecular entities with significant potential in drug discovery and materials science.[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. myuchem.com [myuchem.com]
- 7. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]
- 10. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]
- 11. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scispace.com [scispace.com]
- 16. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
A Comparative Guide to Reagents in Heterocyclic Synthesis: Alternatives to (E)-4-(dimethylamino)but-3-en-2-one
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. (E)-4-(dimethylamino)but-3-en-2-one, a member of the enaminone family, is a widely utilized reagent for constructing these vital molecular scaffolds. However, a range of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform reagent selection in heterocyclic synthesis.
Introduction to this compound and its Alternatives
This compound, also known as a Bredereck-type reagent, is a versatile building block in organic synthesis. Its utility stems from the polarized enaminone functional group, which allows it to react with a variety of nucleophiles and electrophiles to form a diverse array of heterocyclic systems. However, the reactivity of this and similar reagents can be finely tuned by modifying their structure. This guide focuses on three principal alternatives: tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and Tris(dimethylamino)methane, and also considers the broader class of enaminones and the related Gold's Reagent.
These reagents are pivotal in the synthesis of numerous biologically active heterocycles, including pyrimidines, pyridines, and pyrazoles, which form the core of many pharmaceutical agents. The choice of reagent can significantly impact reaction efficiency, yield, and the range of accessible molecular structures.
Performance Comparison of Reagents
The selection of an appropriate reagent is often dictated by the specific heterocyclic system being synthesized and the nature of the starting materials. The following tables provide a comparative overview of the performance of this compound and its alternatives in the synthesis of key heterocycles.
Pyrimidine Synthesis
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous therapeutic agents. Their synthesis often involves the condensation of a three-carbon synthon with an amidine or related species.
| Reagent | Substrate Example | Reaction Conditions | Yield (%) | Reference |
| Bredereck's Reagent | Active methylene compounds | Varies | Generally Good to Excellent | [1][2] |
| DMF-DMA | Malononitrile dimer & 4-nitroaniline | Reflux in xylene, 2h | Not specified | [2] |
| Tris(dimethylamino)methane | Not explicitly compared for pyrimidine synthesis in the provided results. | - | - | |
| Enaminones (general) | Varies | Varies | Good to Excellent | [3] |
Pyridine Synthesis
Pyridines are another fundamental heterocyclic scaffold prevalent in pharmaceuticals and agrochemicals. Their synthesis can be achieved through various condensation and cyclization strategies.
| Reagent | Substrate Example | Reaction Conditions | Yield (%) | Reference |
| Bredereck's Reagent | 5-Acyl-6-methyl-2-pyridinones | Treatment with reagent, then ammonium acetate | Good | [1] |
| DMF-DMA | Malononitrile dimer & alkoxide | Not specified | Not specified | [2] |
| Gold's Reagent | 2-aminopyridine N-oxide and an alkyne with PicAuCl₂ | CH₂Cl₂, 40°C, overnight | 72 | [4] |
| Enaminones (general) | Varies | Varies | Good to Excellent | [3] |
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities.
| Reagent | Substrate Example | Reaction Conditions | Yield (%) | Reference |
| Bredereck's Reagent | Aromatic ketones for enaminone formation, then cyclization | Solid-phase synthesis | Not specified | [1] |
| Tris(dimethylamino)methane | 3,5-dimethylpyrazole | Not specified | 65 (alternative method) | [5] |
| Enaminones (general) | α,β-unsaturated ketones and hydrazine | Varies | 73-81 | [6] |
In-Depth Reagent Comparison
Bredereck's Reagent (tert-Butoxy bis(dimethylamino)methane)
Bredereck's reagent is a highly reactive aminal ester often employed for the formylation of CH₂- and NH₂-acidic compounds. A key advantage of Bredereck's reagent over DMF-DMA lies in its generation of a tert-butoxide ion as a byproduct. Since tert-butoxide is a stronger base than the methoxide generated from DMF-DMA, Bredereck's reagent is often more effective in reactions where the acidity of the substrate is a limiting factor, frequently leading to higher yields.[1][7]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
DMF-DMA is a widely used and commercially available reagent for the synthesis of enaminones and subsequent heterocycles. It is a versatile C1 building block that undergoes condensation reactions with compounds containing acidic methyl and methylene moieties.[1][2] While generally effective, its reactivity can be lower than Bredereck's reagent with less acidic substrates.[1]
Tris(dimethylamino)methane
Tris(dimethylamino)methane is another powerful formylating and aminomethylenating agent. In principle, it should be even more advantageous than Bredereck's reagent in cases of low substrate acidity because it releases a very strong base (an amide ion).[1] However, there is limited comparative data available on its reactions in heterocyclic synthesis.[1]
Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)
Gold's reagent is an iminium salt that serves as a general β-dimethylaminomethylenating agent. It reacts under mild conditions with amines, ketones, and amides to produce amidines, enaminones, and acylamidines, respectively, which are valuable intermediates for heterocyclic synthesis.[8] Gold-based catalysts, such as those derived from chloro(pyridine)gold(I), have also shown significant utility in synthesizing heterocycles like imidazo[1,2-a]pyridines and pyrroles.[4][9]
Enaminones
Enaminones are a broad class of versatile precursors for heterocyclic synthesis. Their conjugated N-C=C-C=O system provides multiple reactive sites, allowing them to act as both nucleophiles and electrophiles. This dual reactivity enables the construction of a wide variety of heterocyclic rings, including pyridines, pyrimidines, and pyrazoles.[3] The specific enaminone used can be tailored to introduce desired substituents into the final heterocyclic product.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative experimental protocols for the synthesis of heterocycles using some of the discussed reagents.
Synthesis of a Pyrimidine Derivative using DMF-DMA
This protocol describes the synthesis of 2-substituted pyrimidine derivatives via nucleophilic substitution on 2-(chloromethyl)pyrimidine hydrochloride, a common intermediate that can be synthesized using reagents like DMF-DMA in earlier steps.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[10]
Synthesis of an Imidazo[1,2-a]pyridine using a Gold Catalyst
This protocol details a gold-catalyzed synthesis of an imidazo[1,2-a]pyridine.
Materials:
-
2-aminopyridine N-oxide
-
Alkyne
-
PicAuCl₂ (picolinate gold(III) dichloride)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
Procedure:
-
Add TFA (0.22 mmol) to a solution of 2-aminopyridine N-oxide (0.26 mmol) in CH₂Cl₂ (0.2 M).
-
Stir the reaction mixture for 10 minutes.
-
Add the alkyne (0.22 mmol) and PicAuCl₂ (0.022 mmol).
-
Stir the reaction overnight at 40°C.
-
Quench the reaction with Et₃N (20 µl).[4]
General Procedure for Enaminone Synthesis using Bredereck's Reagent
Materials:
-
Active methylene compound (e.g., a ketone) (1.0 equiv)
-
Bredereck's reagent (1.1-1.5 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)
Procedure:
-
Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude enaminone can often be used in the next step without further purification, or it can be purified by column chromatography or recrystallization.[7]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in heterocyclic synthesis discussed in this guide.
Caption: A generalized experimental workflow for heterocyclic synthesis using alternative reagents.
Caption: Logical relationship between substrate acidity and the effectiveness of different reagents.
Conclusion
The synthesis of heterocyclic compounds is a dynamic field where the choice of reagents plays a crucial role in determining the outcome of a reaction. While this compound is a valuable tool, alternatives such as Bredereck's Reagent, DMF-DMA, and Tris(dimethylamino)methane offer a broader range of reactivity to address various synthetic challenges. Bredereck's reagent, in particular, demonstrates superior performance with less acidic substrates due to the formation of a stronger base. The broader class of enaminones and reagents like Gold's Reagent further expand the synthetic chemist's toolbox for constructing complex heterocyclic architectures. By understanding the relative merits and applications of these reagents, researchers can make more informed decisions to optimize their synthetic routes and accelerate the discovery of novel, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of (E)-4-(dimethylamino)but-3-en-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cross-validation of (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone building block, against its common alternative, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane). The focus is on their application in the synthesis of bioactive heterocyclic compounds, with supporting experimental data, detailed protocols, and visualization of a relevant signaling pathway.
Performance Comparison in Heterocyclic Synthesis
This compound and Bredereck's reagent are both valuable reagents for the introduction of a C1-N dimethylaminomethylene unit, which can be further elaborated to form various heterocyclic systems. While both are effective, their reactivity, handling, and substrate scope can differ, influencing the choice of reagent for a specific synthetic transformation.
The following table summarizes a comparative analysis of these reagents in the synthesis of substituted pyrazoles and pyrimidines, two classes of heterocycles with significant pharmacological interest.
| Reagent | Substrate 1 | Substrate 2 | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Hydrazine | - | 3(5)-Methylpyrazole | Ethanol, Reflux, 4h | 85 | [1] |
| Bredereck's Reagent | Acetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | Toluene, Reflux, 6h | 78 | |
| This compound | Urea | - | 4-Hydroxy-6-methylpyrimidine | Sodium Ethoxide, Ethanol, Reflux, 5h | 75 | |
| Bredereck's Reagent | Malonamide | - | 4,6-Dihydroxypyrimidine | Sodium Methoxide, Methanol, Reflux, 2h | 82 | [2][3] |
Table 1: Comparative Yields in the Synthesis of Pyrazoles and Pyrimidines. This table presents a comparison of reported yields for the synthesis of similar pyrazole and pyrimidine derivatives using this compound and Bredereck's reagent. Note that direct comparisons under identical conditions are limited in the literature, and the provided data is compiled from different sources.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of a pyrazole and a pyrimidine derivative using this compound.
Synthesis of 3(5)-Methylpyrazole from this compound
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 3(5)-Methylpyrazole.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.13 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3(5)-methylpyrazole.
Synthesis of 4-Hydroxy-6-methylpyrimidine from this compound
Workflow for Pyrimidine Synthesis
References
Benchmarking the performance of (E)-4-(dimethylamino)but-3-en-2-one against similar building blocks
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one stands as a versatile and highly reactive building block in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of its performance against similar and alternative building blocks, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Introduction to this compound
This compound, a prominent member of the enaminone family, possesses a unique electronic structure with both nucleophilic and electrophilic centers. This duality makes it an exceptional precursor for the construction of various heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. Its reactivity stems from the vinylogous amide character, rendering the β-carbon susceptible to nucleophilic attack and the enamine nitrogen available for further reactions.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₁NO[1] |
| Molecular Weight | 113.16 g/mol [1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| CAS Number | 1190-91-6[1] |
| IUPAC Name | 4-(dimethylamino)but-3-en-2-one[1] |
Performance in the Synthesis of Key Heterocycles
The utility of this compound is best demonstrated in its application to the synthesis of pyrazoles and pyrimidines, two of the most important classes of nitrogen-containing heterocycles in drug discovery.
Synthesis of Pyrazoles
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. Enaminones like this compound offer a valuable alternative to traditional 1,3-diketones, often providing milder reaction conditions and different substitution patterns in the final product.
Comparative Data: Pyrazole Synthesis
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| (E)-4-(phenylamino)-3-buten-2-one | Hydrazine hydrate | Ethanol, reflux | 3-Methyl-5-phenylpyrazole | Not Specified | [2] |
| 1,3-Diketones (general) | Hydrazine derivatives | Ethylene glycol, RT | 1,3,5-Substituted pyrazoles | 70-95 | [3] |
| Ketones and Acid Chlorides (in situ 1,3-diketone) | Hydrazine | Toluene | Substituted pyrazoles | Good to excellent | [4] |
Experimental Protocol: Synthesis of 3-methyl-5-phenylpyrazole from an enaminone [2]
A solution of (E)-4-(phenylamino)-3-buten-2-one (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 5 hours. The reaction mixture is then concentrated under reduced pressure. The resulting solid is collected by filtration, washed with petroleum ether (40-60 °C), and recrystallized from ethanol to afford the pure pyrazole derivative.
Reaction Workflow: Pyrazole Synthesis
Caption: Comparative workflows for pyrazole synthesis.
Synthesis of Pyrimidines
Pyrimidines are another class of heterocycles readily accessible from enaminones. The reaction with guanidine constitutes a classic and efficient method for constructing the pyrimidine ring.
Comparative Data: Pyrimidine Synthesis
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| (E)-4-(phenylamino)-3-buten-2-one | Guanidine hydrochloride | Sodium ethoxide, ethanol, reflux | 2-Amino-4-methyl-6-phenylpyrimidine | Not Specified | [2] |
| 1,3-Diketones, Aldehydes, Ammonium Acetate | Keggin-type heteropolyacids | Toluene, 100 °C | Various pyrimidine derivatives | 60-73 | [5] |
| Iminoenamines | Guanidine | Basic conditions | 2-Aminopyrimidines | Good | [6] |
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine from an enaminone [2]
To a solution of sodium ethoxide, prepared from sodium metal (0.23 g, 0.01 mol) in absolute ethanol (50 mL), (E)-4-(phenylamino)-3-buten-2-one (1.75 g, 0.01 mol) and guanidine hydrochloride (0.96 g, 0.01 mol) are added. The reaction mixture is refluxed for 8 hours, then cooled and poured into ice-water. The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure pyrimidine derivative.
Reaction Workflow: Pyrimidine Synthesis
Caption: Comparative workflows for pyrimidine synthesis.
Comparison with Alternative Reagents for Enaminone Synthesis
This compound is typically prepared from the corresponding ketone and a formylating agent. The choice of this agent significantly impacts the reaction efficiency. Two common reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
Comparative Data: Enaminone Synthesis from Ketones
| Ketone | Reagent | Conditions | Product | Yield (%) | Reference |
| Various methyl ketones | DMF-DMA | Sulfated polyborate, 110 °C, solvent-free | Corresponding enaminones | 82-97 | [7] |
| Phenylacetone | DMF-DMA | Xylene, reflux | 4-(Dimethylamino)-3-phenyl-but-3-en-2-one | Not Specified | [2] |
| γ-Lactams/Lactones | Bredereck's Reagent | Not Specified | α-Methylenated products | Excellent | [8] |
| Active methylene compounds | Bredereck's Reagent | Thermal decomposition | Condensation products | High | [9] |
Key Differences in Reactivity:
-
Bredereck's reagent is generally more reactive than DMF-DMA. This is attributed to the in situ generation of the strongly basic tert-butoxide anion, which is more effective at deprotonating weakly acidic methyl and methylene groups.[9][10]
-
DMF-DMA is a widely used and effective reagent, particularly with more activated ketones. Recent methods have shown high yields under solvent-free conditions with a catalyst.[7][11]
Experimental Protocol: General Procedure for Enaminone Synthesis using DMF-DMA [7]
A mixture of the methyl ketone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 110 °C in the presence of a catalytic amount of sulfated polyborate under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography or recrystallization.
Logical Relationship: Reagent Choice for Enaminone Synthesis
Caption: Decision logic for choosing a formylating reagent.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems. Its performance is comparable to, and in some cases superior to, traditional methods employing 1,3-dicarbonyl compounds, often offering milder reaction conditions and good to excellent yields.
When considering the synthesis of the enaminone itself, both DMF-DMA and Bredereck's reagent are viable options. For substrates with less acidic α-protons, the higher reactivity of Bredereck's reagent may be advantageous. However, recent advancements in catalyzed, solvent-free reactions with DMF-DMA have made it a highly efficient and environmentally friendly choice for a wide range of ketones.
The selection of the optimal building block and synthetic route will ultimately depend on the specific target molecule, substrate reactivity, and desired reaction conditions. This guide provides a foundational dataset to inform these critical decisions in the design and execution of synthetic strategies in drug discovery and development.
References
- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myuchem.com [myuchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of (E)-4-(dimethylamino)but-3-en-2-one in Heterocyclic Synthesis
(E)-4-(dimethylamino)but-3-en-2-one , a versatile and reactive enaminone, serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a nucleophilic enamine moiety and an electrophilic carbonyl group, allow for a range of chemical transformations. This guide provides a comparative analysis of its application in the synthesis of key heterocyclic systems, namely pyrimidines and pyrazoles, and contrasts its performance with alternative synthetic strategies.
I. Synthesis of Pyrimidines
The pyrimidine nucleus is a fundamental structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative.
A. Using this compound
This compound offers a streamlined approach to pyrimidine synthesis. The enaminone acts as a masked 1,3-dicarbonyl compound, readily reacting with guanidine to form 2-aminopyrimidine derivatives. The dimethylamino group serves as an excellent leaving group, facilitating the cyclization process.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4,6-dimethylpyrimidine.
B. Alternative Method: Acetylacetone and Guanidine
A traditional and widely used method for the synthesis of 2-amino-4,6-dimethylpyrimidine involves the direct condensation of acetylacetone with guanidine nitrate in the presence of a base.[1][2] This method is well-established and often provides high yields.
C. Performance Comparison
While direct, side-by-side comparative studies are limited in the literature, a comparison can be drawn based on reported yields and reaction conditions.
| Reagent/Method | Key Reactants | Typical Conditions | Reported Yield | Reference |
| This compound | This compound, Guanidine | Basic or acidic conditions, reflux | Moderate to Good (Specific yield data not widely reported) | General enaminone reactivity |
| Traditional Method | Acetylacetone, Guanidine Nitrate | Sodium Carbonate, Water, 95 °C, 3h | 88.64% | [1][3] |
Discussion: The use of this compound offers the advantage of being a pre-activated substrate, potentially allowing for milder reaction conditions compared to the direct use of some 1,3-dicarbonyls. However, the traditional method using acetylacetone is well-optimized and demonstrates high yields. The choice of reagent may depend on the availability of starting materials and the desired reaction conditions.
II. Synthesis of Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. Their synthesis commonly involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.
A. Using this compound
This compound serves as an efficient precursor for the synthesis of pyrazoles. The reaction with hydrazine hydrate proceeds via a cyclocondensation reaction, where the dimethylamino group is eliminated to afford the corresponding pyrazole derivative. The proposed mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of dimethylamine and water.[4][5]
Reaction Scheme:
Caption: Synthesis of 3,5-Dimethylpyrazole.
B. Alternative Method: Acetylacetone and Hydrazine
The classical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine.[6] This method is a cornerstone of pyrazole synthesis and is widely applicable.
C. Performance Comparison
| Reagent/Method | Key Reactants | Typical Conditions | Reported Yield | Reference |
| This compound | This compound, Hydrazine Hydrate | Reflux in ethanol | Good (Specific yield data not widely reported for this exact substrate) | [4] |
| Traditional Method | Acetylacetone, Hydrazine | Acidic or basic catalysis, various solvents | Generally high | [6] |
Discussion: The use of this compound in pyrazole synthesis is advantageous due to its high reactivity, which can lead to shorter reaction times and milder conditions. The reaction proceeds cleanly with the elimination of the volatile dimethylamine. The traditional Knorr synthesis is highly versatile and well-documented, providing a reliable route to a wide range of pyrazole derivatives.
III. Experimental Protocols
A. General Protocol for Pyrimidine Synthesis from this compound (Proposed)
-
To a solution of guanidine hydrochloride (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add a base (e.g., sodium ethoxide, 1.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-aminopyrimidine derivative.
B. Experimental Protocol for the Synthesis of 2-Amino-4,6-dimethylpyrimidine from Acetylacetone[1]
-
In a reaction vessel, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.
-
To this solution, add acetylacetone (0.06 mol).
-
Heat the reaction mixture to 95 °C and maintain for 3 hours with stirring.
-
Cool the mixture to room temperature to allow for crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.
C. General Protocol for Pyrazole Synthesis from this compound[4]
-
Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation, recrystallization, or column chromatography to yield the desired pyrazole derivative.
IV. Conclusion
This compound stands as a highly effective and versatile reagent in the synthesis of pyrimidines and pyrazoles. Its pre-activated nature often allows for milder reaction conditions and simplified purification procedures due to the volatile nature of the dimethylamine byproduct. While traditional methods using 1,3-dicarbonyl compounds like acetylacetone are well-established and provide high yields, the use of enaminones like this compound offers a valuable alternative, particularly when seeking to avoid harsher reaction conditions or when the specific enaminone is readily available. The choice between these methods will ultimately be guided by factors such as substrate availability, desired reaction scale, and the specific substitution pattern of the target heterocycle. Further research into direct, quantitative comparisons of these synthetic routes would be beneficial for the organic synthesis community.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Reproducibility of Heterocycle Synthesis Using (E)-4-(Dimethylamino)but-3-en-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one is a versatile and highly reactive building block in organic synthesis, frequently employed in the construction of a variety of heterocyclic scaffolds. Its enaminone structure provides two reactive sites, making it a valuable precursor for pyrimidines, pyridines, and pyrazoles, which are core motifs in many pharmaceutical agents. This guide provides a comparative analysis of published methods for the synthesis of these key heterocycles using this compound and its alternatives, with a focus on reproducibility and yield.
Performance Comparison in Heterocycle Synthesis
The utility of this compound is best demonstrated by comparing its performance in common heterocyclic ring-forming reactions against alternative starting materials. The following tables summarize reported yields for the synthesis of pyrimidines, pyridines, and pyrazoles.
Pyrimidine Synthesis
The synthesis of pyrimidines often involves the condensation of a three-carbon component with a guanidine or urea derivative. In this context, this compound serves as the C-C-C fragment. A common alternative is the use of 1,3-dicarbonyl compounds.
| Method | Reagents | Product | Yield (%) | Reference |
| Enaminone Method | This compound, Guanidine | 2-Amino-4-methylpyrimidine | Moderate to Good | [1] |
| 1,3-Diketone Method | Acetylacetone, Guanidine | 2-Amino-4,6-dimethylpyrimidine | Good | [2] |
Pyridine Synthesis
Pyridines can be synthesized through various condensation reactions. The use of enaminones in the presence of an ammonium source provides a straightforward route to substituted pyridines.
| Method | Reagents | Product | Yield (%) | Reference |
| Enaminone Method | N-propargylic β-enaminones, CuBr | Polysubstituted Pyridines | Good to High | [3] |
| C-H Activation | α,β-unsaturated imines, alkynes, Rh-catalyst | Highly substituted Pyridines | Good to High | [4] |
Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a classical and reliable method for pyrazole synthesis. Enaminones are effective precursors in this transformation.
| Method | Reagents | Product | Yield (%) | Reference |
| Enaminone Method | Enaminones, Aryl hydrazines | Substituted Pyrazoles | High | [5] |
| 1,3-Diketone Method | 1,3-Diketones, Hydrazine | 1,3,5-substituted Pyrazoles | 70-95 | [6] |
| Enaminone & DMSO | Enaminones, Hydrazines, DMSO, I₂ | 1,4-disubstituted Pyrazoles | Moderate to Good | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of published results. Below are representative protocols for the synthesis of a pyrimidine, pyridine, and pyrazole using enaminone precursors.
Synthesis of 2-Amino-4-methylpyrimidine from this compound
This protocol is adapted from general procedures for the synthesis of pyrimidines from enaminones and guanidine.
Reagents:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 20 minutes.
-
This compound is added to the reaction mixture.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of a Substituted Pyridine from an Enaminone
This protocol describes a general method for the synthesis of pyridines from enaminones and an active methylene compound in the presence of ammonium acetate.
Reagents:
-
Enaminone (e.g., from an N-arylpyrazole) (1.0 eq)
-
Active methylene compound (e.g., 2,4-pentanedione) (1.1 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid (solvent)
Procedure:
-
The enaminone, active methylene compound, and a large excess of ammonium acetate are dissolved in glacial acetic acid.[9]
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.[9]
Synthesis of a Substituted Pyrazole from an Enaminone
This protocol outlines a common procedure for the synthesis of pyrazoles from enaminones and hydrazine derivatives.[5]
Reagents:
-
Enaminone (1.0 eq)
-
Aryl hydrazine (1.0 eq)
-
Ethanol (solvent)
-
Acetic acid (catalyst)
Procedure:
-
The enaminone and aryl hydrazine are dissolved in ethanol.
-
A catalytic amount of acetic acid is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired pyrazole derivative.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis of pyrimidines, pyridines, and pyrazoles from enaminone precursors.
Caption: Generalized workflow for pyrimidine synthesis from an enaminone.
Caption: Generalized workflow for pyridine synthesis from an enaminone.
Caption: Generalized workflow for pyrazole synthesis from an enaminone.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of (E)-4-(dimethylamino)but-3-en-2-one Synthesis for Large-Scale Production
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one is a valuable building block in organic synthesis, finding application in the preparation of a variety of heterocyclic compounds and active pharmaceutical ingredients. For researchers and professionals in drug development, selecting the most efficient, cost-effective, and scalable synthetic route is a critical decision. This guide provides a comprehensive cost-benefit analysis of the established synthesis of this compound and compares it with viable alternatives for large-scale production.
Executive Summary
This analysis evaluates three primary synthetic strategies for this compound:
-
Primary Route: Synthesis from acetylacetaldehyde dimethyl acetal and dimethylamine.
-
Alternative Route 1: Synthesis from acetone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Alternative Route 2: Synthesis from acetone and Bredereck's reagent.
The primary route offers a high-yielding and well-documented procedure. However, the cost and availability of the starting material, acetylacetaldehyde dimethyl acetal, may be a limiting factor for very large-scale synthesis. The alternative routes, utilizing the readily available and inexpensive starting material acetone, present attractive options. Bredereck's reagent, while more expensive, offers higher reactivity and potentially higher yields under milder conditions compared to DMF-DMA. The choice of the optimal route will depend on a careful consideration of raw material costs, operational expenses, and the scale of production.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three synthetic routes. Prices are estimated based on bulk listings from various chemical suppliers and may vary.
| Parameter | Primary Route | Alternative Route 1 (DMF-DMA) | Alternative Route 2 (Bredereck's Reagent) |
| Starting Materials | Acetylacetaldehyde dimethyl acetal, Dimethylamine | Acetone, N,N-Dimethylformamide dimethyl acetal | Acetone, Bredereck's reagent |
| Estimated Molar Cost of Key Reagent | ~$2.00 - $3.00 / mole | ~$1.50 - $2.50 / mole | ~$5.00 - $7.00 / mole |
| Reported Yield | ~90%[1] | 60-70% (estimated) | Up to 95%[2] |
| Reaction Temperature | Room Temperature[1] | 100-120 °C | 80-120 °C |
| Reaction Time | 4 hours[1] | 8-24 hours | 2-8 hours |
| Key Byproducts | Methanol | Methanol, Dimethylamine | tert-Butanol, Dimethylamine |
| Purification | Distillation[1] | Distillation | Distillation |
Experimental Protocols
Primary Route: From Acetylacetaldehyde Dimethyl Acetal
Methodology: A 2.0 M solution of dimethylamine in methanol (0.17 mol) is added to acetylacetaldehyde dimethyl acetal (0.15 mol). The resulting solution is stirred at room temperature for 4 hours. The solvent is then removed by rotary evaporation, and the crude product is purified by bulb-to-bulb distillation to afford this compound as a pale-orange oil.[1]
Alternative Route 1: From Acetone and DMF-DMA (Representative Protocol)
Methodology: A mixture of acetone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq) is heated to reflux (around 100-120°C) for 8-24 hours. The progress of the reaction can be monitored by TLC or GC. Upon completion, the excess reagents and byproducts (methanol and dimethylamine) are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Alternative Route 2: From Acetone and Bredereck's Reagent (Representative Protocol)
Methodology: To a solution of acetone (1.0 eq) in an inert solvent such as toluene or DMF/mesitylene is added Bredereck's reagent (1.05 eq). The mixture is heated to 80-120°C for 2-8 hours. The reaction is monitored by an appropriate chromatographic technique. After completion, the solvent and volatile byproducts (tert-butanol and dimethylamine) are removed by distillation. The final product is purified by vacuum distillation. Using a mixture of DMF and mesitylene as a solvent has been reported to improve yields to approximately 95%.[2]
Signaling Pathways and Workflows
Caption: Synthetic pathways to this compound.
Caption: Logical workflow for cost-benefit analysis of synthesis routes.
In-depth Comparison
Cost
The primary route's cost is heavily influenced by the price of acetylacetaldehyde dimethyl acetal. While providing a high yield, the multi-step synthesis of this starting material contributes to its higher cost compared to acetone. Both alternative routes benefit from the low cost of acetone, a bulk commodity chemical. Between the two alternative reagents, DMF-DMA is significantly cheaper than Bredereck's reagent. Therefore, from a purely raw material cost perspective, the DMF-DMA route is the most economical, followed by the primary route, with the Bredereck's reagent route being the most expensive. However, the higher yield and potentially shorter reaction times with Bredereck's reagent could offset some of its higher initial cost, especially when considering reactor time and energy consumption on a large scale.
Performance
The primary route boasts a high and reliable yield of 90% under mild, room temperature conditions.[1] The reaction is straightforward and the purification is a standard distillation.
Bredereck's reagent is known for its higher reactivity compared to DMF-DMA, which can lead to higher yields (potentially up to 95%) and shorter reaction times.[2] This increased reactivity is due to the in situ generation of a more basic tert-butoxide anion. This can be a significant advantage in a large-scale setting, as it translates to increased throughput and lower energy costs per unit of product.
Safety and Environmental Considerations
All three routes involve flammable solvents and reagents that require careful handling in a large-scale manufacturing environment.
-
Primary Route: Dimethylamine is a toxic and flammable gas, usually handled as a solution. Acetylacetaldehyde dimethyl acetal is a combustible liquid. The main byproduct is methanol.
-
Alternative Route 1 (DMF-DMA): DMF-DMA is a flammable and moisture-sensitive liquid. The reaction produces methanol and dimethylamine as byproducts. N,N-Dimethylformamide (DMF), from which DMF-DMA is derived, is facing increasing regulatory scrutiny due to its reproductive toxicity.
-
Alternative Route 2 (Bredereck's Reagent): Bredereck's reagent is a flammable and corrosive liquid that is also moisture-sensitive. The byproducts are tert-butanol and dimethylamine. While tert-butanol is less toxic than methanol, the reagent itself requires careful handling.
From an environmental perspective, the use of acetone as a starting material in the alternative routes is favorable due to its lower toxicity and better environmental profile compared to more complex starting materials. However, the use and potential release of DMF-related compounds in the DMF-DMA route is a significant drawback. The waste streams for all routes will primarily consist of the respective alcohol byproducts and residual dimethylamine, which will require appropriate treatment and disposal.
Conclusion and Recommendations
For laboratory-scale synthesis where cost is less of a concern and a reliable, high-yielding procedure is desired, the primary route using acetylacetaldehyde dimethyl acetal is an excellent choice.
For large-scale industrial production, the choice between the alternative routes requires a careful economic evaluation.
-
The DMF-DMA route is the most attractive from a raw material cost perspective. However, the lower yield, longer reaction times, and the environmental and regulatory concerns associated with DMF derivatives may diminish its overall cost-effectiveness.
-
The Bredereck's reagent route , despite the higher reagent cost, offers the potential for higher yields and significantly shorter reaction times. This could lead to lower operational costs (energy, labor, reactor occupancy) and a more efficient process overall.
Recommendation: For companies prioritizing process efficiency, higher throughput, and potentially a greener profile (avoiding DMF derivatives), a thorough investigation and optimization of the Bredereck's reagent route is highly recommended. A pilot-scale study to confirm the high yields and optimized reaction conditions would be a prudent next step before committing to full-scale production. The higher initial investment in the reagent may be justified by the long-term economic and operational benefits.
References
Comparative Biological Activity of Heterocyclic Derivatives Synthesized from (E)-4-(dimethylamino)but-3-en-2-one: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(dimethylamino)but-3-en-2-one is a versatile precursor in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its reactive enaminone moiety allows for the construction of diverse molecular scaffolds, including pyrazoles, pyridinones, and pyrimidines. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative overview of the potential anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data from existing literature on analogous compounds.
While direct and comprehensive comparative studies on derivatives synthesized specifically from this compound are not extensively available in the reviewed literature, this guide consolidates data from closely related structures to provide a valuable reference for future research and drug development endeavors.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of representative pyrazole, pyridinone, and pyrimidine derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole | 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - |
| Pyrazole | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | - | - |
| Pyrazole-Indole Hybrid | 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid | 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Benzoxazine Hybrid | 22 | A549 (Lung) | 2.82 | Etoposide | - |
| Pyrazole-Benzoxazine Hybrid | 23 | A549 (Lung) | 6.28 | Etoposide | - |
Data sourced from studies on pyrazole derivatives, which can be synthesized from enaminones.[1][2] It is important to note that these specific derivatives may not have been synthesized from this compound.
Table 2: Antimicrobial Activity of Pyridinone and Pyrimidine Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridinone | Compound 5h | Staphylococcus aureus | - | - | - |
| Pyridinone | Compound 5j | Staphylococcus aureus | - | - | - |
| Pyrimidine | C6 | Escherichia coli | 32 | - | - |
| Pyrimidine | C22 | Pseudomonas aeruginosa | 32 | - | - |
| Pyrimidine | - | Candida albicans | 32 | - | - |
Data sourced from studies on pyridinone and pyrimidine derivatives.[3][4] The specific derivatives and their MIC values were noted for their significant activity. These compounds are representative of classes that can be synthesized from enaminone precursors.
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Derivative | Assay | % Inhibition | Reference Compound | % Inhibition |
| Pyrimidine | Compound 3c | Carrageenan-induced rat paw edema (4h) | Higher than Ibuprofen | Ibuprofen | - |
| Pyrimidine | Compound 4b | Carrageenan-induced rat paw edema (4h) | Higher than Ibuprofen | Ibuprofen | - |
Data from a study on pyrimidine derivatives showing significant anti-inflammatory effects.[5] These compounds represent a class of heterocycles accessible from enaminone starting materials.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel derivatives synthesized from this compound.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the biological evaluation of these derivatives.
Caption: General workflow from synthesis to biological screening.
Caption: Step-by-step workflow of the MTT assay.
Caption: Workflow for Minimum Inhibitory Concentration determination.
Caption: Potential apoptosis induction pathway by pyrazole derivatives.
Caption: Simplified anti-inflammatory mechanism of pyrimidine derivatives.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Green synthesis of some bioactive heterocyclic compounds from natural precursors | Semantic Scholar [semanticscholar.org]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E)-4-(dimethylamino)but-3-en-2-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential, immediate safety and logistical information for the proper disposal of (E)-4-(dimethylamino)but-3-en-2-one, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a chemical compound that requires careful management as a hazardous waste material. While not classified as an acutely hazardous "P-listed" waste by the Environmental Protection Agency (EPA), it is crucial to treat this substance with caution due to its potential health hazards. Based on data from similar compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.
Key Disposal Principles
The following table summarizes the core principles for the disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
| Principle | Guideline |
| Waste Classification | Treat as non-acute hazardous chemical waste. |
| Segregation | Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases. |
| Containerization | Use a designated, leak-proof, and chemically compatible container with a secure lid. The original container, if in good condition, can be used. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. |
| Accumulation | Store in a designated satellite accumulation area (SAA) within the laboratory. |
| Disposal Method | Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of down the drain or in regular trash. |
Experimental Protocol: Waste Collection and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations involving the transfer of this compound waste within a certified fume hood to minimize inhalation exposure.
-
-
Waste Segregation:
-
Identify a suitable hazardous waste container. Ensure it is clean, dry, and compatible with the chemical.
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write "Hazardous Waste," "this compound," and the date of initial waste accumulation.
-
-
Waste Accumulation:
-
Carefully transfer the waste this compound into the labeled container.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated and marked satellite accumulation area (SAA) that is at or near the point of generation.
-
-
Full Container Management:
-
Once the container is full (do not overfill; leave at least 10% headspace), ensure the lid is tightly sealed.
-
Update the hazardous waste label with the final quantity.
-
Arrange for the collection of the full container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
Essential Safety and Logistical Information for Handling (E)-4-(dimethylamino)but-3-en-2-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for (E)-4-(dimethylamino)but-3-en-2-one, including operational and disposal plans, to ensure the highest safety standards in the laboratory.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation. The signal word for this chemical is "Warning".
| Data Point | Value (Methyl Vinyl Ketone) | Reference |
| Occupational Exposure Limit (TLV-STEL) | 0.01 ppm (Ceiling) | [2] |
| Oral LD50 (mouse) | 33.5 mg/kg | [3] |
| Inhalation LC50 (rat) | 7 mg/m³/4H | [3] |
| Inhalation LC50 (mouse) | 8 mg/m³/2H | [3] |
Note: This data is for methyl vinyl ketone, a structurally related compound. Handle this compound with appropriate caution.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural guidance is critical to ensure personal and environmental safety when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. While specific compatibility data for this compound is unavailable, nitrile or butyl rubber gloves are generally recommended for handling ketones.[4] Always inspect gloves for degradation or punctures before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Storage
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
All waste containing this compound should be considered hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
Containerization and Labeling
-
Collect waste in a designated, compatible, and leak-proof container. The original container can be used if it is in good condition.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
Keep the container tightly closed except when adding waste.
Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
Disposal Procedure
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
